molecular formula C8H6FIN2 B1512698 5-Fluoro-3-iodo-1-methyl-1H-indazole CAS No. 1060817-10-8

5-Fluoro-3-iodo-1-methyl-1H-indazole

Cat. No.: B1512698
CAS No.: 1060817-10-8
M. Wt: 276.05 g/mol
InChI Key: KUIFBOPEQAMZJO-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodo-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H6FIN2 and its molecular weight is 276.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-fluoro-3-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIN2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIFBOPEQAMZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650982
Record name 5-Fluoro-3-iodo-1-methyl-1H-indazole
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Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-10-8
Record name 5-Fluoro-3-iodo-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060817-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-iodo-1-methyl-1H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID40650982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-3-iodo-1-methyl-1H-indazole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Fluoro-3-iodo-1-methyl-1H-indazole, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and critical applications, particularly in the domain of kinase inhibitor discovery.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in hydrogen bonding and other key molecular interactions have made it a cornerstone in the design of numerous clinically approved drugs, including the kinase inhibitors Axitinib and Pazopanib.

This compound (CAS: 1060817-10-8) is a strategically functionalized derivative designed for maximum synthetic versatility. Each substituent serves a distinct and critical purpose:

  • The Indazole Core: Provides the fundamental rigid framework that orients other functional groups for optimal interaction with biological targets.

  • 3-Iodo Group: Serves as a highly efficient synthetic handle for introducing molecular diversity. The carbon-iodine bond is readily activated by transition metal catalysts (e.g., palladium), enabling a wide range of cross-coupling reactions.

  • 5-Fluoro Group: Modulates the electronic properties of the ring system, often enhancing metabolic stability and improving binding affinity to target proteins through favorable electrostatic interactions.

  • 1-Methyl Group: This N-alkylation is a crucial design element. It blocks the indazole N-H proton, which could otherwise interfere with or lead to undesired side reactions during cross-coupling, thereby simplifying synthesis and improving reaction yields.

This combination of features makes this compound an invaluable starting material for creating libraries of complex molecules aimed at treating diseases like cancer and neurological disorders.[]

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of chemical synthesis and drug discovery. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1060817-10-8[2]
Molecular Formula C₈H₆FIN₂[]
Molecular Weight 276.05 g/mol []
Appearance Off-white to light yellow solid (Predicted)N/A
Boiling Point ~307.6 °C (Estimated)[2]
Density ~1.74 g/cm³ (Estimated)[2]
SMILES CN1C2=C(C=C(F)C=C2)C(=N1)I[2]
InChI Key KUIFBOPEQAMZJO-UHFFFAOYSA-N[2]
Structural Elucidation: A Spectroscopic Roadmap

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, its structure can be unambiguously confirmed using a standard suite of spectroscopic techniques. The following represents a predictive guide based on the analysis of its precursors and related structures.[3]

Workflow for Structural Verification

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesized Product hplc HPLC Purification (>95% Purity Check) synthesis->hplc ms Mass Spectrometry (MS) Confirm MW = 276.05 hplc->ms Sample nmr NMR Spectroscopy (1H, 13C, 19F) hplc->nmr Sample ftir FT-IR Spectroscopy Confirm Functional Groups hplc->ftir Sample elucidation Structural Elucidation ms->elucidation nmr->elucidation ftir->elucidation G start 5-Fluoro-1H-indazole step1_product 5-Fluoro-3-iodo-1H-indazole start->step1_product Step 1: Iodination Reagents: I₂, KOH Solvent: DMF Rationale: Direct C-H activation at the electron-rich C3 position. KOH acts as a base to facilitate the electrophilic substitution. final_product This compound (Target Molecule) step1_product->final_product Step 2: N-Methylation Reagents: CH₃I, K₂CO₃ Solvent: Acetonitrile Rationale: Selective alkylation at the N1 position. K₂CO₃ is a mild base to deprotonate the indazole N-H. G cluster_reactions Palladium-Catalyzed Cross-Coupling start This compound suzuki Suzuki Coupling + R-B(OH)₂ start->suzuki Pd Catalyst, Base heck Heck Coupling + Alkene start->heck Pd Catalyst, Base sonogashira Sonogashira Coupling + Alkyne start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination + R₂NH start->buchwald Pd Catalyst, Base

References

The Strategic Imperative of Fluorine Substitution in Enhancing the Metabolic Stability of Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, its susceptibility to metabolic degradation presents a significant hurdle in drug development, often leading to poor pharmacokinetic profiles and premature termination of promising candidates. A key strategy to surmount this challenge is the selective incorporation of fluorine atoms into the indazole core or its substituents. This guide provides a comprehensive technical overview of the role of fluorine substitution in enhancing the metabolic stability of indazole-containing compounds. We will explore the underlying physicochemical principles, detail the mechanisms of metabolic shielding, present robust experimental workflows for stability assessment, and provide actionable insights for rational drug design.

The Indazole Scaffold: A Double-Edged Sword in Drug Discovery

Indazoles are bicyclic heteroaromatic compounds that are bioisosteres of indoles and phenols, capable of engaging in crucial hydrogen bonding interactions with biological targets. This has led to their successful application in numerous drug discovery programs, particularly in oncology and inflammatory diseases.[1] However, the very features that make indazoles attractive for target binding also render them susceptible to metabolic attack. The electron-rich aromatic system and associated alkyl or aryl substituents serve as "metabolic soft spots" for oxidative enzymes, primarily the cytochrome P450 (CYP) superfamily.[2][3]

Common metabolic pathways leading to the rapid clearance of indazole-based drugs include:

  • Aromatic Hydroxylation: Oxidation of the indazole or appended phenyl rings.[4]

  • N-Dealkylation: Removal of alkyl groups from the indazole nitrogen.[4]

  • Amide Hydrolysis: Cleavage of carboxamide linkers often present in indazole-based inhibitors.[4]

  • Oxidation of Substituents: Hydroxylation of benzylic or other aliphatic positions on side chains.

These metabolic events not only deactivate the drug but can also lead to the formation of potentially reactive or toxic metabolites.[5] Addressing this metabolic liability early in the discovery process is critical for developing safe and efficacious medicines.

cluster_metabolism Metabolic Pathways Indazole Indazole Core (Drug Candidate) Hydroxylation Aromatic Hydroxylation (e.g., C4, C5, C6, C7) Indazole->Hydroxylation Metabolic Attack N_Dealkylation N-Dealkylation (at N1 or N2) Indazole->N_Dealkylation Metabolic Attack SideChain_Ox Side-Chain Oxidation (e.g., Benzylic) Indazole->SideChain_Ox Metabolic Attack Hydrolysis Amide Hydrolysis Indazole->Hydrolysis Metabolic Attack Metabolites Inactive / Cleared Metabolites Hydroxylation->Metabolites N_Dealkylation->Metabolites SideChain_Ox->Metabolites Hydrolysis->Metabolites Enzymes Primary Enzymes: Cytochrome P450s (CYP3A4, CYP2E1, etc.) Enzymes->Hydroxylation catalyze Enzymes->N_Dealkylation catalyze Enzymes->SideChain_Ox catalyze

Caption: Common metabolic liabilities of the indazole scaffold.

Fluorine: The Medicinal Chemist's Tool for Metabolic Fortification

The substitution of a hydrogen atom with fluorine has become a premier strategy in medicinal chemistry to enhance drug-like properties.[6][7][8] This is due to fluorine's unique combination of steric and electronic properties. While its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to function as a bioisostere, its electronic influence is profound.[7][9]

Key Properties of Fluorine Driving Metabolic Stability:

  • High Electronegativity: As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached.[9][10] This inductive effect can deactivate the aromatic ring towards electrophilic attack by oxidative enzymes.[11]

  • C-F Bond Strength: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol for sp³ C-F).[10] This makes it highly resistant to homolytic cleavage and enzymatic oxidation, effectively "shielding" a potential site of metabolism.[10][12]

Mechanisms of Fluorine-Mediated Metabolic Shielding
  • Direct Blocking of Metabolic Hotspots: The most direct application is to replace a hydrogen atom at a known site of metabolic oxidation with a fluorine atom.[7][12] For instance, if a specific position on the indazole ring is susceptible to hydroxylation, installing a fluorine atom at that position physically blocks the CYP450 active site from performing the oxidation. The strength of the C-F bond makes it a metabolic dead end.[13]

  • Electronic Deactivation: Placing fluorine on or near a metabolic soft spot can alter the electronic properties of the site, making it a less favorable substrate for metabolic enzymes.[11] The strong electron-withdrawing nature of fluorine can lower the energy of the highest occupied molecular orbital (HOMO) of an aromatic ring, making it less susceptible to oxidation.

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule.[10] This can orient the molecule within an enzyme's active site in a way that shields metabolically labile positions from the reactive heme-oxygen species.

cluster_non_fluorinated Metabolically Labile Site cluster_fluorinated Fluorine-Blocked Site a Indazole-C-H b CYP450 (Active Oxygen Species) a->b Vulnerable to Oxidative Attack c Indazole-C-OH (Metabolite) b->c d Indazole-C-F e CYP450 (Active Oxygen Species) d->e Resistant to Oxidation (High C-F Bond Energy) f No Reaction e->f

Caption: Mechanism of metabolic blocking by fluorine substitution.

Experimental Assessment of Metabolic Stability

The theoretical benefits of fluorination must be confirmed through rigorous experimental evaluation. The standard workflow involves in vitro assays that predict in vivo metabolic clearance.[14]

Core Experiment: The Liver Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolic stability in early drug discovery.[15][16] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum and contain a high concentration of CYP450 enzymes.[16]

Step-by-Step Protocol:

  • Preparation:

    • Thaw pooled liver microsomes (human, rat, or other species) on ice.[17]

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and a positive control (a compound with known metabolic clearance, e.g., testosterone).

    • Prepare a cofactor solution containing NADPH (Nicotinamide adenine dinucleotide phosphate), the essential reducing equivalent for CYP450 activity.

  • Incubation:

    • In a 96-well plate, add the reaction buffer.

    • Add the microsomal suspension to achieve a final protein concentration of 0.5-1.0 mg/mL.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time-Point Sampling & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing a protein-precipitating organic solvent (e.g., ice-cold acetonitrile) and an internal standard for analytical quantification.[18]

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19] The amount of remaining parent compound at each time point is quantified by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[14]

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Calculation A Test Compound + Liver Microsomes + Buffer B Pre-warm to 37°C A->B C Initiate with NADPH Cofactor B->C D Sample at T=0, 5, 15, 30, 60 min C->D E Quench with Acetonitrile + IS D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Plot ln(% Remaining) vs. Time G->H I Calculate t½ and CLint H->I

Caption: Experimental workflow for an in vitro microsomal stability assay.

Data Interpretation: A Case Study

The impact of fluorination is best illustrated with quantitative data. Consider the following example derived from preclinical studies on androgen receptor antagonists, where an indole core (bioisosteric to indazole) was modified.[2][3]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/mg)Data Source
UT-155 Non-fluorinated indole parent12.35High (not specified)[3]
32a 4-Fluoro-indazole analog13.29High (not specified)[3]
32c CF₃-substituted indazole analog53.71 1.29 [3]

Analysis of Results:

  • The parent, non-fluorinated compound UT-155 exhibits a short half-life of ~12 minutes, indicating rapid metabolic turnover.

  • Simple substitution with a single fluorine atom (32a ) at the 4-position of the indazole ring offered negligible improvement. This demonstrates that the position of fluorination is critical; this was likely not a primary site of metabolism.

  • In stark contrast, the introduction of a trifluoromethyl (CF₃) group (32c ) led to a greater than 4-fold increase in metabolic half-life and a correspondingly low intrinsic clearance.[3] The CF₃ group likely provides a more significant steric and electronic shield over a broader area of the molecule, effectively protecting multiple potential metabolic soft spots. This highlights that the choice of the fluorinated motif (e.g., -F vs. -CF₃) is a key design consideration.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a validated and powerful approach to overcoming the metabolic instability of indazole-based drug candidates. By leveraging the unique properties of the C-F bond to block or slow down enzymatic degradation, medicinal chemists can significantly improve the pharmacokinetic profiles of these molecules, leading to longer half-lives, enhanced bioavailability, and a greater probability of clinical success.[6][13][20]

The process is one of rational, iterative design. It begins with identifying metabolic liabilities, either through in vitro experiments or in silico prediction tools.[21] This is followed by the synthesis and evaluation of strategically fluorinated analogs. As demonstrated, the position and nature of the fluorine substitution are paramount to success.[22][23] The robust experimental workflows outlined in this guide provide the means to reliably quantify the impact of these modifications, enabling data-driven decisions in the drug discovery cascade. As synthetic methodologies for late-stage fluorination continue to advance, the ability to precisely engineer metabolic stability into complex molecules will only become more refined, further cementing the role of fluorine as an indispensable element in the development of next-generation therapeutics.

References

A Comprehensive Technical Guide to 5-Fluoro-3-iodo-1-methyl-1H-indazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Fluoro-3-iodo-1-methyl-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its strategic substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the privileged indazole scaffold, offers multiple avenues for synthetic diversification and the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the discovery of kinase inhibitors for the treatment of cancer and other proliferative diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile intermediate.

The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is considered a "privileged scaffold" in drug discovery.[1] This designation stems from the ability of the indazole core to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and selectivity.[2][3] The presence of two nitrogen atoms in the pyrazole ring allows for a variety of hydrogen bonding interactions, while the benzene ring provides a platform for hydrophobic and van der Waals interactions.

The pharmacological profile of indazole derivatives can be finely tuned through the introduction of various substituents at different positions of the bicyclic system.[2] Halogen atoms, in particular, play a crucial role in modulating the physicochemical and biological properties of drug candidates. Fluorine substitution can enhance metabolic stability, improve binding affinity through the formation of favorable electrostatic interactions, and alter the pKa of nearby functional groups.[4] The larger iodine atom, on the other hand, serves as a versatile synthetic handle for the introduction of additional molecular complexity through transition metal-catalyzed cross-coupling reactions.[5] The methylation of one of the indazole nitrogen atoms can further influence the molecule's solubility, lipophilicity, and metabolic fate.

Physicochemical Properties and Structural Analysis of this compound

While comprehensive experimental data for this compound is not extensively reported in the public domain, its key physicochemical properties can be calculated or inferred from closely related analogs.

PropertyValueSource
CAS Number 1060817-10-8[6][7][8]
Molecular Formula C₈H₆FIN₂[7][]
Molecular Weight 276.05 g/mol []
Appearance Expected to be a solidInferred
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Inferred
Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃~3.9Singlet-
H-4~7.8Doublet of doubletsJ ≈ 9.0, 2.5
H-6~7.2Doublet of doubletsJ ≈ 9.0, 4.5
H-7~7.5Doublet of doubletsJ ≈ 9.0, 2.5

Predicted ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
N-CH₃~35
C3~90 (due to iodine)
C3a~140
C4~115 (J_CF ≈ 25 Hz)
C5~160 (J_CF ≈ 250 Hz)
C6~110 (J_CF ≈ 20 Hz)
C7~120 (J_CF ≈ 5 Hz)
C7a~125

Synthesis and Derivatization Strategies

A specific, detailed synthesis protocol for this compound is not prominently published. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted indazoles. The proposed synthesis involves a two-step sequence starting from the commercially available 5-fluoro-1H-indazole.

Proposed Synthesis of this compound

Step 1: Iodination of 5-Fluoro-1H-indazole

The C3 position of the indazole ring can be selectively iodinated using molecular iodine in the presence of a base.[5]

Experimental Protocol:

  • To a solution of 5-fluoro-1H-indazole (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium hydroxide (2.5 equiv.) at room temperature.

  • Stir the mixture until the starting material is fully dissolved.

  • Add a solution of iodine (1.5 equiv.) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-fluoro-3-iodo-1H-indazole.

Step 2: N-Methylation of 5-Fluoro-3-iodo-1H-indazole

The N1-methylation of the indazole ring can be achieved using a suitable methylating agent in the presence of a base. The regioselectivity of the methylation (N1 vs. N2) is dependent on the reaction conditions.[10] For N1-methylation, thermodynamically controlled conditions are typically employed.

Experimental Protocol:

  • To a solution of 5-fluoro-3-iodo-1H-indazole (1.0 equiv.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, add a strong, non-nucleophilic base like sodium hydride (1.1 equiv.) at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add a methylating agent, such as methyl iodide (1.2 equiv.), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

G A 5-Fluoro-1H-indazole B Iodination (I₂, KOH, DMF) A->B C 5-Fluoro-3-iodo-1H-indazole B->C D N-Methylation (CH₃I, NaH, THF) C->D E This compound D->E

Proposed synthesis of this compound.
Derivatization via Cross-Coupling Reactions

The C3-iodo substituent of this compound serves as an excellent handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids or esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

G cluster_0 Cross-Coupling Reactions A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (R₂NH, Pd catalyst) A->D E 3-Aryl-5-fluoro-1-methyl-1H-indazole B->E F 3-Alkynyl-5-fluoro-1-methyl-1H-indazole C->F G 3-Amino-5-fluoro-1-methyl-1H-indazole D->G

Derivatization of this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The indazole scaffold is a prominent feature in numerous approved and investigational kinase inhibitors.[11][12] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[13] The strategic placement of the fluoro, iodo, and methyl groups on this compound makes it an ideal starting material for the synthesis of potent and selective kinase inhibitors.

Targeting Key Oncogenic Kinases

Derivatives of this compound are promising candidates for the inhibition of several important classes of kinases implicated in cancer progression:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[14][15] Several indazole-based drugs, including Pazopanib and Axitinib, are potent VEGFR inhibitors.[1]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is involved in a wide range of cellular processes, including inflammation and cell proliferation.[6][13] Dysregulation of this pathway is associated with various cancers and autoimmune diseases.

  • Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a central role in regulating cell adhesion, migration, and proliferation.[7][16][17] Elevated Src activity is frequently observed in many types of cancer.

G cluster_0 VEGFR Signaling Pathway A VEGF B VEGFR A->B C PLCγ B->C E PI3K-AKT Pathway B->E D RAS-RAF-MEK-ERK Pathway C->D F Angiogenesis, Cell Proliferation, Cell Survival D->F E->F G Indazole-based Inhibitor G->B G cluster_1 JAK-STAT Signaling Pathway H Cytokine I Cytokine Receptor H->I J JAK I->J K STAT J->K L Gene Transcription (Proliferation, Inflammation) K->L M Indazole-based Inhibitor M->J

References

An In-depth Technical Guide to the Structure, Synthesis, and Application of 5-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1] This technical guide provides an in-depth analysis of a highly functionalized derivative, 5-Fluoro-3-iodo-1-methyl-1H-indazole (CAS No. 1060817-10-8). We will dissect its molecular architecture, outline a robust synthetic pathway, and explore its strategic application as a versatile building block for drug discovery, particularly in the fields of oncology and neurology.[] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate in their synthetic campaigns.

Molecular Structure and Physicochemical Properties

This compound is a heteroaromatic compound built upon a bicyclic indazole core. The strategic placement of its substituents dictates its unique chemical reactivity and utility.

  • Indazole Core : A fused benzene and pyrazole ring system that serves as a bioisostere for native structures like indole, offering sites for hydrogen bonding and metabolic stability.

  • 1-Methyl Group : N-methylation at the N1 position resolves the tautomeric ambiguity of the indazole ring, locking the conformation and often improving pharmacokinetic properties.

  • 3-Iodo Group : The iodine atom at the C3 position is the key reactive handle. The C-I bond is readily activated for palladium-catalyzed cross-coupling reactions, making it an ideal site for introducing molecular diversity.

  • 5-Fluoro Group : The fluorine atom on the benzene ring can significantly enhance biological activity by modulating properties such as metabolic stability, pKa, and binding affinity to target proteins through favorable electrostatic interactions.

Physicochemical Data

The key quantitative properties of this compound are summarized below.

PropertyValueSource
CAS Number 1060817-10-8ChemChart[3]
Molecular Formula C₈H₆FIN₂BOC Sciences[]
Molecular Weight 276.05 g/mol Chem-Impex[4]
Appearance Off-white to light yellow solidInferred from related compounds
SMILES CN1C2=C(C=C(C=C2)F)C(=N1)IChemChart[3]
InChIKey KUIFBOPEQAMZJO-UHFFFAOYSA-NChemChart[3]

Synthesis and Characterization

Proposed Synthetic Workflow

The logical flow from commercially available starting material to the final product is outlined below. This workflow is designed for efficiency and high regioselectivity.

G cluster_0 Step 1: Regioselective Iodination cluster_1 Step 2: N1-Selective Methylation A 5-Fluoro-1H-indazole B 5-Fluoro-3-iodo-1H-indazole A->B  I₂, KOH, DMF  0 °C to RT C This compound (Target Compound) B->C  1. NaH, THF, 0 °C  2. CH₃I, 0 °C to RT

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are self-validating systems, designed with internal checks and based on well-understood mechanistic principles to ensure a high probability of success.

Protocol 1: Synthesis of 5-Fluoro-3-iodo-1H-indazole (Precursor)

This procedure is adapted from established methods for the direct C3-iodination of indazoles.

  • Materials : 5-Fluoro-1H-indazole, Iodine (I₂), Potassium Hydroxide (KOH), Dimethylformamide (DMF), Petroleum Ether, Ethyl Acetate.

  • Procedure :

    • To a solution of 5-Fluoro-1H-indazole (1.0 eq) in DMF (10 mL/g), add potassium hydroxide (3.0 eq) and iodine (2.0 eq) sequentially at 0 °C under an inert atmosphere (e.g., Argon).

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of the starting material is the primary indicator of completion.

    • Upon completion, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to yield 5-Fluoro-3-iodo-1H-indazole as a white solid.

Protocol 2: Synthesis of this compound (Target)

This protocol utilizes a strong, non-nucleophilic base to ensure deprotonation occurs at the N1 position, followed by methylation. This method is known to favor the thermodynamically more stable N1-alkylated product.[5]

  • Materials : 5-Fluoro-3-iodo-1H-indazole, Sodium Hydride (NaH, 60% dispersion in oil), Anhydrous Tetrahydrofuran (THF), Iodomethane (CH₃I), Saturated aqueous Ammonium Chloride (NH₄Cl).

  • Procedure :

    • To a dry round-bottom flask under an inert atmosphere, add 5-Fluoro-3-iodo-1H-indazole (1.0 eq) and dissolve it in anhydrous THF (15 mL/g).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note : Using NaH ensures irreversible deprotonation of the most acidic proton (N1-H), forming the indazolide anion. The use of a non-coordinating solvent like THF prevents solvation effects that might favor N2 alkylation.

    • Stir the resulting suspension at 0 °C for 30 minutes.

    • Slowly add iodomethane (1.1 eq) via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to isolate the target compound, this compound.

Structural Characterization (Predicted)

While experimental spectra for the final product are not publicly available, the ¹H NMR and ¹³C NMR chemical shifts can be reliably predicted based on the known spectral data of the precursor and the electronic effects of N-methylation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-CH₃~4.1Singlet (s)N/AN-methylation of indazoles typically results in a singlet around 4.0-4.2 ppm.
H-4~7.5Doublet of doublets (dd)J ≈ 9.0, 4.5Ortho-coupling to H-6 (small) and meta-coupling to F-5 (large).
H-6~7.2Triplet of doublets (td)J ≈ 9.0, 2.5Ortho-coupling to H-7 and H-4, and meta-coupling to F-5.
H-7~7.0Doublet of doublets (dd)J ≈ 9.0, 2.5Ortho-coupling to H-6 and para-coupling to F-5.

Applications in Drug Discovery

The true value of this compound lies in its role as a strategic intermediate for building complex, biologically active molecules. Its structure is primed for diversification through modern synthetic chemistry.

The Power of the 3-Iodo Handle: Cross-Coupling Reactions

The C3-iodo group is the molecule's primary reactive center, enabling a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Resulting Scaffolds A This compound B Suzuki Coupling (R-B(OH)₂) A->B Pd Catalyst, Base C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (R₂NH) A->D Pd Catalyst, Base E 3-Aryl/Heteroaryl Indazoles B->E F 3-Alkynyl Indazoles C->F G 3-Amino Indazoles D->G

Caption: Key cross-coupling reactions enabled by the C3-iodo substituent.

  • Suzuki-Miyaura Coupling : Enables the introduction of various aryl and heteroaryl groups, a common strategy in the design of kinase inhibitors where these moieties often interact with the hinge region of the enzyme's ATP binding site.

  • Sonogashira Coupling : Provides a direct route to 3-alkynyl indazoles, which can serve as precursors for a variety of other functional groups or act as pharmacophores themselves.

  • Buchwald-Hartwig Amination : Allows for the formation of C-N bonds, creating 3-amino indazole derivatives that are key structural motifs in many biologically active compounds.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, safe handling procedures can be established based on data for structurally related halo-indazoles.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a highly valuable and versatile building block for modern drug discovery. Its structure is a product of deliberate chemical design, combining a biologically relevant indazole core with strategically placed functional groups. The N-methyl group provides metabolic stability, the 5-fluoro atom enhances potency, and the 3-iodo substituent serves as a robust and flexible handle for synthetic diversification. By understanding its structure and leveraging established synthetic protocols, researchers can efficiently incorporate this powerful intermediate into the design and synthesis of next-generation therapeutics.

References

Methodological & Application

Synthesis Protocol for 5-Fluoro-3-iodo-1-methyl-1H-indazole: An Application Note for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-3-iodo-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex molecules with diverse biological activities. The strategic placement of the fluorine, iodine, and N-methyl groups on the indazole scaffold provides medicinal chemists with multiple points for diversification and modulation of physicochemical properties. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the N-methyl group can improve pharmacokinetic properties. This compound and its derivatives are of significant interest in the development of therapeutic agents, particularly in oncology and for treating inflammatory diseases.

This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the commercially available 5-fluoro-1H-indazole. The protocol is designed for researchers and scientists in drug development, offering not only a step-by-step guide but also insights into the rationale behind the chosen synthetic strategy and reaction conditions to ensure reproducibility and high yield.

Synthetic Strategy Overview

The synthesis of this compound is achieved in two sequential steps:

  • Regioselective C3-Iodination: The first step involves the electrophilic iodination of 5-fluoro-1H-indazole at the C3 position. The indazole ring system is an electron-rich heterocycle, with the C3 position being particularly susceptible to electrophilic attack.[1] We will employ N-Iodosuccinimide (NIS) as a mild and efficient iodinating agent.

  • Regioselective N1-Methylation: The subsequent step is the methylation of the nitrogen atom of the pyrazole ring in 5-fluoro-3-iodo-1H-indazole. The alkylation of indazoles can lead to a mixture of N1 and N2 isomers. This protocol utilizes conditions that favor the formation of the thermodynamically more stable N1-methylated product.[2][3]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 cluster_1 Start 5-Fluoro-1H-indazole Intermediate 5-Fluoro-3-iodo-1H-indazole Start->Intermediate NIS, Acetonitrile Room Temperature Final This compound Intermediate->Final NaH, Methyl Iodide THF, 0 °C to RT Step1 Step 1: C3-Iodination Step2 Step 2: N1-Methylation

Caption: Overall synthetic workflow for this compound.

Part 1: Regioselective C3-Iodination of 5-Fluoro-1H-indazole

Principle and Rationale

The C3 position of the indazole ring is the most nucleophilic carbon, making it the primary site for electrophilic substitution. N-Iodosuccinimide (NIS) is a convenient and effective source of an electrophilic iodine atom (I+). The reaction proceeds via an electrophilic aromatic substitution mechanism. Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction is typically carried out at room temperature, as the activation of the indazole ring is sufficient for the reaction to proceed without heating.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
5-Fluoro-1H-indazole≥98%Sigma-Aldrich
N-Iodosuccinimide (NIS)≥98%Sigma-Aldrich
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS GradeFisher Scientific
Brine (Saturated NaCl solution)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
Round-bottom flask-VWR
Magnetic stirrer and stir bar-VWR
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Merck
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-1H-indazole (1.36 g, 10.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (40 mL) to the flask and stir at room temperature until the starting material is completely dissolved.

  • Addition of NIS: In a single portion, add N-iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in dichloromethane (DCM, 50 mL).

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution (2 x 30 mL) to quench any unreacted iodine.

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, 5-fluoro-3-iodo-1H-indazole, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The pure product is typically obtained as a pale yellow solid.

Part 2: Regioselective N1-Methylation of 5-Fluoro-3-iodo-1H-indazole

Principle and Rationale

The alkylation of indazoles can occur at either the N1 or N2 position. The regiochemical outcome is influenced by factors such as the base, solvent, and electrophile. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) deprotonates the indazole, forming the indazolide anion. This anion exists in equilibrium between two tautomeric forms. Under these conditions, the reaction is thermodynamically controlled, leading predominantly to the more stable N1-alkylated product.[2] Methyl iodide is a reactive and commonly used methylating agent.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
5-Fluoro-3-iodo-1H-indazole≥98%(From Step 1)
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Methyl Iodide (CH₃I)≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Saturated Ammonium Chloride (NH₄Cl)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Brine (Saturated NaCl solution)ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Round-bottom flask-VWR
Magnetic stirrer and stir bar-VWR
Ice bath--
Experimental Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equivalents).

  • Washing NaH (Optional but Recommended): Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes carefully using a cannula or syringe.

  • Addition of THF: Add anhydrous tetrahydrofuran (THF, 30 mL) to the flask and cool the suspension to 0 °C using an ice bath.

  • Addition of Indazole: Dissolve 5-fluoro-3-iodo-1H-indazole (2.62 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the stirred suspension of NaH at 0 °C.

  • Deprotonation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Addition of Methyl Iodide: Add methyl iodide (0.69 mL, 1.56 g, 11.0 mmol, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring the reaction progress by TLC (ethyl acetate/hexanes, 1:4).

  • Work-up:

    • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
This compoundC₈H₆FIN₂276.05Off-white to yellow solid

Note: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Incomplete Iodination Inactive NIS or insufficient reaction time.Use a fresh batch of NIS. Extend the reaction time and continue to monitor by TLC.
Step 1: Formation of Di-iodinated Products Use of excess NIS.Use the stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NIS.
Step 2: Low Yield of Methylated Product Incomplete deprotonation or inactive methyl iodide.Ensure the sodium hydride is fresh and properly washed. Use freshly distilled or a new bottle of methyl iodide.
Step 2: Formation of N2-isomer Reaction conditions favoring kinetic control.Ensure the reaction is run under thermodynamic control (NaH in THF). The use of other base/solvent combinations may alter the regioselectivity.

Safety Precautions

  • N-Iodosuccinimide (NIS): Irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydride (NaH): Flammable solid and water-reactive. Handle under an inert atmosphere. The reaction with water generates flammable hydrogen gas.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Solvents: Acetonitrile, THF, and dichloromethane are flammable and/or toxic. Handle with care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Mechanism Visualization

N_Alkylation_Mechanism cluster_deprotonation Deprotonation cluster_alkylation Alkylation (Thermodynamic Control) Indazole 5-Fluoro-3-iodo-1H-indazole Indazolide Indazolide Anion Indazole->Indazolide + NaH NaH NaH H2 H₂ (gas) N1_Tautomer N1-Anion (More Stable) Indazolide->N1_Tautomer Equilibrium N2_Tautomer N2-Anion (Less Stable) Indazolide->N2_Tautomer Equilibrium N1_Product N1-Methylated Product (Major) N1_Tautomer->N1_Product + CH₃I N2_Product N2-Methylated Product (Minor) N2_Tautomer->N2_Product + CH₃I MeI CH₃-I

Caption: Mechanism of N1-methylation of the indazole.

References

Topic: Suzuki Coupling Reactions with 5-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indazoles

The indazole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a wide array of pharmacologically active agents with applications as anti-inflammatory, antitumor, and anti-HIV drugs.[1] The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[2][3][4] Consequently, fluorinated indazoles represent a privileged class of molecules in modern drug discovery.

5-Fluoro-3-iodo-1-methyl-1H-indazole is a highly valuable and versatile building block for synthesizing novel therapeutic agents.[][6] The C-3 iodo substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, providing a robust platform for molecular diversification. Among these transformations, the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds.[7][8] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an indispensable tool for constructing libraries of 3-aryl or 3-heteroaryl indazoles for structure-activity relationship (SAR) studies.[9][10]

This guide provides a detailed technical overview, field-proven protocols, and troubleshooting advice for successfully employing this compound in Suzuki coupling reactions.

Mechanism and Key Experimental Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[8] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active Catalyst L₂Pd(0) OA_Complex Oxidative Addition Complex L₂Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition (+ Ar¹-X) Trans_Complex Transmetalation Intermediate L₂Pd(II)(Ar¹)(Ar²) OA_Complex->Trans_Complex Transmetalation (+ [Ar²B(OH)₃]⁻) Trans_Complex->Pd0 Reductive Elimination (- Ar¹-Ar²) Product Coupled Product Ar¹-Ar² Trans_Complex->Product Ar1X 5-Fluoro-3-iodo-1-methyl- 1H-indazole (Ar¹-X) Ar1X->OA_Complex Boronic Boronic Acid/Ester Ar²-B(OH)₂ Base Base (e.g., K₂CO₃) Borate Activated Boronate [Ar²B(OH)₃]⁻ Base->Borate Activation Borate->Trans_Complex Experimental_Workflow start Start setup 1. Add Reagents (Indazole, Boronic Acid, Base) to Reaction Vessel start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert add_solv_cat 3. Add Degassed Solvent & Palladium Catalyst inert->add_solv_cat react 4. Heat & Stir (e.g., 80-100 °C) add_solv_cat->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Dilute, Wash) monitor->workup Complete purify 7. Purify (Column Chromatography) workup->purify end Final Product purify->end

References

Application Notes and Protocols for the Heck Reaction of 3-Iodo-Indazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its prevalence in approved drugs and clinical candidates underscores its importance in drug discovery programs. The functionalization of the indazole ring system, particularly at the C-3 position, is a key strategy for modulating pharmacological activity and exploring structure-activity relationships (SAR). The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile and efficient method for the C-3 alkenylation of indazole intermediates, providing access to a diverse array of complex molecules. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for successfully employing the Heck reaction with 3-iodo-indazole substrates.

The Heck Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide (in this case, 3-iodo-indazole) with an alkene in the presence of a palladium catalyst and a base.[1][2] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-indazole, forming a Pd(II) complex. The C-3 position of the indazole ring is generally the most electron-deficient, which often leads to higher reactivity in this initial, and often rate-determining, step.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the palladium-indazole bond. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired 3-alkenyl-indazole product. This step typically proceeds with syn-stereochemistry.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt byproduct, thus completing the catalytic cycle.

Heck_Mechanism Pd(0)Ln Pd(0)Ln Indazole-Pd(II)-I(Ln) Indazole-Pd(II)-I(Ln) Pd(0)Ln->Indazole-Pd(II)-I(Ln) Oxidative Addition (+ 3-Iodo-Indazole) Alkene_Complex Indazole-Pd(II)-I(Ln)(Alkene) Indazole-Pd(II)-I(Ln)->Alkene_Complex Alkene Coordination Insertion_Product Indazole-Alkyl-Pd(II)-I(Ln) Alkene_Complex->Insertion_Product Migratory Insertion Pd-H_Complex [HPd(II)I(Ln)] Insertion_Product->Pd-H_Complex β-Hydride Elimination (- 3-Alkenyl-Indazole) Pd-H_Complex->Pd(0)Ln Reductive Elimination (+ Base, - HBX)

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

The Critical Role of N-H Protection

A crucial consideration in the Heck coupling of 3-iodo-indazoles is the presence of the N-H proton. While some cross-coupling reactions on unprotected indazoles have been reported, for Heck reactions, N-protection is generally recommended to prevent side reactions and catalyst inhibition. The acidic N-H can interfere with the catalytic cycle, potentially leading to undesired N-arylation or deactivation of the palladium catalyst.

Common protecting groups for the indazole nitrogen include:

  • Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions.

  • THP (tetrahydropyran): Stable to many reaction conditions and cleaved with acid.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can be removed under fluoride-mediated or acidic conditions.

The choice of protecting group can influence reaction outcomes and should be selected based on the overall synthetic strategy and compatibility with other functional groups in the molecule.

Key Reaction Components and Their Influence

The success of the Heck reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor that is reduced in situ to the active Pd(0) species. Other common sources of palladium include PdCl₂(PPh₃)₂ and Pd₂(dba)₃.

  • Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a common choice. The use of bulky, electron-rich phosphine ligands can sometimes improve catalyst stability and prevent side reactions.

  • Base: A base is required to neutralize the hydroiodic acid (HI) generated during the reductive elimination step. Common bases include organic amines such as triethylamine (Et₃N) and inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The choice of base can impact the reaction rate and yield.

  • Solvent: Anhydrous, polar aprotic solvents are typically used for the Heck reaction. N,N-Dimethylformamide (DMF) is a common choice due to its ability to dissolve the reactants and its high boiling point, which allows for elevated reaction temperatures. Other suitable solvents include acetonitrile (MeCN) and N-methyl-2-pyrrolidone (NMP).

Summary of Heck Reaction Conditions for 3-Iodo-Indazole Intermediates

The following table summarizes representative conditions for the Heck reaction of 3-iodo-indazole derivatives with various alkenes. It is important to note that optimal conditions may vary depending on the specific substrates used.

Indazole Substrate Alkene Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
N-Boc-3-iodoindazoleMethyl acrylatePdCl₂(dppf) (cat.)-TEA (cat.)DMF50262--INVALID-LINK--
3-Iodo-6-nitro-1H-indazole (N-protected)Generic AlkenePd(OAc)₂ (5)-Et₃N (2)DMF10012-24Variable--INVALID-LINK--
3-Iodo-6-methyl-4-nitro-1H-indazoleMethyl acrylatePd(OAc)₂ (5)-Na₂CO₃ (2)DMF100-1104-12Variable--INVALID-LINK--
N-SEM-3-iodoindazolesMethyl 2-acetamidoacrylatePd(OAc)₂-NaHCO₃DMF125223-54--INVALID-LINK--

Experimental Protocols

Protocol 1: N-Protection of 3-Iodo-Indazole (Example with Boc Protection)
  • To a solution of 3-iodo-1H-indazole (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the N-Boc-3-iodoindazole.

Protocol 2: General Procedure for the Heck Reaction of N-Protected 3-Iodo-Indazole

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Combine N-protected 3-iodo-indazole, alkene, base, and solvent in a dry reaction vessel. b Degas the mixture (e.g., by bubbling argon for 15-20 minutes). a->b c Add palladium catalyst and ligand (if applicable) under inert atmosphere. b->c d Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). c->d e Stir vigorously and monitor progress by TLC or LC-MS. d->e f Cool the reaction to room temperature and dilute with an organic solvent. e->f g Wash with water and brine. f->g h Dry the organic layer, filter, and concentrate. g->h i Purify the crude product by flash column chromatography. h->i

Caption: General experimental workflow for the Heck reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask or sealed reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the N-protected 3-iodo-indazole (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and, if required, the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Reaction Execution: Seal the vessel and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-120 °C). Stir the mixture vigorously for the specified time (typically 4-24 hours), monitoring the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-alkenyl-indazole.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent- Low reaction temperature- Use fresh, high-quality catalyst.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., MeCN, NMP).- Increase the reaction temperature, potentially using microwave irradiation.
Formation of de-iodinated byproduct - Presence of a hydride source- Inefficient reductive elimination- Use a weaker base or an inorganic base instead of an organic amine.- Switch to a more sterically hindered ligand to disfavor the competing reductive pathway.
Poor regioselectivity - Electronic and steric nature of the alkene- Catalyst system- For terminal alkenes, the use of bidentate phosphine ligands can favor the linear product.- Lowering the reaction temperature may improve selectivity.
Low yield with unprotected indazole - N-arylation side reactions- Catalyst inhibition by the N-H proton- Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM, THP) prior to the Heck reaction.

Conclusion

The Mizoroki-Heck reaction is an invaluable tool for the C-3 functionalization of 3-iodo-indazole intermediates, enabling the synthesis of a wide range of structurally diverse molecules with significant potential in drug discovery and development. A thorough understanding of the reaction mechanism, the critical need for N-protection, and the judicious selection of reaction parameters are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to effectively implement and optimize the Heck reaction for their specific synthetic targets.

References

Application Notes and Protocols for the Preparation of Bioactive Molecules from 5-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of a fluorine atom and an iodine handle, as seen in 5-Fluoro-3-iodo-1-methyl-1H-indazole, creates a highly versatile and valuable building block for drug discovery programs.[][4] This guide provides an in-depth exploration of the key synthetic transformations enabled by this substrate, focusing on palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and drug development professionals, this document offers detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, explains the rationale behind procedural choices, and summarizes the application of these methods in synthesizing potent, biologically active molecules.

Section 1: The Strategic Importance of the 5-Fluoro-1-methyl-1H-indazole Scaffold

The Indazole Moiety in Medicinal Chemistry

Indazole derivatives are integral to a wide array of approved drugs and clinical candidates due to their ability to mimic purine bases and engage in critical hydrogen bonding interactions with biological targets.[2] Their rigid bicyclic structure provides a well-defined vector for substituent placement, making them ideal scaffolds for structure-activity relationship (SAR) studies. A multitude of indazole-containing compounds have been developed with a broad spectrum of pharmacological activities, including potent inhibitors of kinases, histone deacetylases (HDACs), and poly (ADP-ribose) polymerase (PARP).[5][6][7][8]

The Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a widely employed strategy in modern medicinal chemistry to enhance pharmacological properties.[9] A fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve cell permeability and oral bioavailability.[10] In the context of the indazole scaffold, fluorination has been shown to significantly enhance the potency and pharmacokinetic profile of kinase inhibitors.[11]

This compound: A Versatile Building Block

The subject of this guide, this compound, is an exemplary starting material for generating diverse chemical libraries.

  • The 5-Fluoro Group: Confers the aforementioned benefits of fluorination.

  • The 1-Methyl Group: Prevents potential side reactions or isomerization associated with the unprotected N-H of the indazole ring, simplifying reaction outcomes.

  • The 3-Iodo Group: Serves as a highly efficient and reactive handle for functionalization. The C-I bond at the electron-deficient C3 position is particularly susceptible to oxidative addition by palladium(0) catalysts, making it the ideal site for introducing molecular complexity via cross-coupling reactions.[12]

Section 2: Core Synthetic Transformations

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space of potential drug candidates.

G start This compound suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) [Pd Catalyst, Base] start->suzuki C-C sonogashira Sonogashira (Terminal Alkynes) [Pd/Cu Catalysts, Base] start->sonogashira C-C buchwald Buchwald-Hartwig (Amines) [Pd Catalyst, Ligand, Base] start->buchwald C-N end_cc C3-Aryl/Heteroaryl Indazoles (Kinase Inhibitors, etc.) suzuki->end_cc end_alkyne C3-Alkynyl Indazoles (PROTAC Linkers, etc.) sonogashira->end_alkyne end_amine C3-Amino Indazoles (PARP Inhibitors, etc.) buchwald->end_amine

Caption: Key cross-coupling pathways from the central indazole scaffold.

Section 3: Experimental Protocols and Application Notes

This section provides generalized, yet robust, protocols for the three primary cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, and solvent may be required for specific or challenging substrates.

Suzuki-Miyaura Cross-Coupling: For C(sp²)-C(sp²) Bond Formation

Application Note: The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl and heteroaryl-aryl bonds in drug discovery.[13] Its functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and generally high yields make it a first-choice reaction. For a substrate like this compound, the choice of catalyst is crucial. While Pd(PPh₃)₄ can be effective, modern catalyst systems using dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligands, such as Pd(dppf)Cl₂, often provide superior results with heteroaryl halides by promoting the catalytic cycle and minimizing side reactions.[14] An aqueous base like K₂CO₃ or Cs₂CO₃ is typically used in a solvent system like 1,4-dioxane/water or DME.[15][16]

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Materials & Equipment:

    • This compound (1.0 equiv)

    • Aryl- or heteroarylboronic acid (1.2–1.5 equiv)

    • Pd(dppf)Cl₂ (0.02–0.05 equiv)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert gas (Argon or Nitrogen) line.

  • Procedure:

    • To a Schlenk flask, add this compound, the boronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas.

    • Add the degassed solvent system (1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

    • Heat the reaction mixture to 80–100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 2–16 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

Application Note: The Sonogashira coupling provides a direct route to 3-alkynylindazoles, which are valuable intermediates and bioactive molecules in their own right.[17] This reaction is indispensable for creating rigid linkers in molecules like PROTACs or for accessing further functionalities through reactions of the alkyne. The classic Sonogashira reaction employs a dual catalyst system: a palladium source (e.g., PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to form a reactive copper acetylide intermediate.[18] An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used both as the base and often as the solvent.

Protocol 3.2: General Procedure for Sonogashira Coupling

  • Materials & Equipment:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2–1.5 equiv)

    • PdCl₂(PPh₃)₂ (0.02–0.05 equiv)

    • Copper(I) Iodide (CuI) (0.04–0.10 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF/DMF)

    • Schlenk flask, magnetic stirrer, inert gas (Argon or Nitrogen) line.

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent (e.g., TEA or THF).

    • Add the terminal alkyne via syringe.

    • Stir the reaction at room temperature or heat gently (40–60 °C) if necessary.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 1–8 hours), concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

Application Note: The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, a linkage central to countless pharmaceuticals.[19][20] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles. The success of this reaction is highly dependent on the choice of phosphine ligand.[20] For heteroaryl halides, bulky, electron-rich biarylphosphine ligands such as Xantphos or RuPhos are often superior. They accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst, leading to higher yields and broader substrate scope. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate is required to deprotonate the amine or its palladium complex within the catalytic cycle.[19]

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination

  • Materials & Equipment:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.2–1.5 equiv)

    • Pd₂(dba)₃ (0.01–0.03 equiv) or Pd(OAc)₂ (0.02-0.06 equiv)

    • Xantphos or RuPhos (1.5–2.0 times the moles of Pd)

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5–2.5 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

    • Schlenk flask or sealed tube, magnetic stirrer, heating mantle/oil bath, inert gas line, glovebox (recommended for handling air-sensitive reagents).

  • Procedure:

    • In a glovebox, add the palladium source, ligand, and base to a Schlenk flask or reaction tube.

    • Add this compound.

    • Add the anhydrous, degassed solvent.

    • Add the amine coupling partner.

    • Seal the vessel, remove it from the glovebox, and heat to 80–110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4–24 hours), cool the reaction to room temperature.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

G cluster_0 Catalytic Cycle: Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)L_n-I) Pd0->OxAdd + Ar-I AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' Deprot Amido Complex (Ar-Pd(II)L_n-NR'R'') AmineCoord->Deprot + Base - Base-H⁺ Deprot->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Deprot->Product ArI Ar-I (Indazole) Amine HNR'R'' Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 4: Summary of Synthesized Bioactive Molecules

The methodologies described above have been instrumental in the synthesis of numerous indazole-based compounds with significant biological activity. The following table summarizes representative examples from the literature, showcasing the power of this scaffold in targeting diverse disease-related proteins.

Bioactive Molecule ClassTherapeutic Target(s)Key Coupling ReactionExample ActivityReference(s)
Indazole-based Kinase InhibitorsPolo-like kinase 4 (PLK4)Suzuki / AmidationIC₅₀ < 0.1 nM (Compound C05)[5]
Indazole-pyrimidine DerivativesVEGFR-2Suzuki / SNArIC₅₀ = 24.5 nM (Compound 6i)[21]
Indazole-based HDAC InhibitorsHDAC1, HDAC2, HDAC8AmidationIC₅₀ = 2.7 nM (HDAC1, Cmpd 15k)[6]
Indazole-based HDAC6 InhibitorsHistone deacetylase 6 (HDAC6)AmidationIC₅₀ = 1.8 nM (Compound 5j)[7]
General Anticancer AgentsApoptosis InductionNot SpecifiedIC₅₀ = 0.23–1.15 μM (Compound 2f)[22]
FGFR InhibitorsFGFR1SuzukiIC₅₀ = 2.9 nM (Compound 99)[1]
EGFR InhibitorsEGFR, EGFR T790MNot SpecifiedIC₅₀ = 5.3 nM (EGFR T790M, Cmpd 109)[1]

Section 5: Conclusion

This compound is a premier building block for the synthesis of bioactive molecules. Its well-defined structure, coupled with the advantageous properties imparted by the fluorine substituent and the exceptional reactivity of the C3-iodo group, provides a reliable and efficient entry point into a diverse range of medicinally relevant chemical matter. The palladium-catalyzed cross-coupling protocols detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—are robust, scalable, and foundational methods that empower chemists to rapidly generate novel indazole derivatives for the discovery and development of next-generation therapeutics.

Section 6: References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. 5

  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. MedChemComm (RSC Publishing). 21

  • Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. PubMed. 6

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances (RSC Publishing). 22

  • Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors. PubMed. 7

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. 11

  • This compound. BOC Sciences.

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. 23

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. 24

  • Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem. 25

  • 5-Fluoro-1H-indazole. Chem-Impex. 4

  • Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives. Benchchem. 15

  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Benchchem. 12

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. 1

  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications. 26

  • Buchwald–Hartwig amination. Wikipedia. 19

  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. 2

  • Applications of Fluorine in Medicinal Chemistry. Request PDF. 9

  • Applications of Fluorine in Medicinal Chemistry. Sigma-Aldrich - Merck Millipore. 10

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. 14

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem. 20

  • comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. Benchchem. 27

  • Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. Benchchem. 13

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH. 16

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. 18

  • Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. Request PDF. 17

  • Niraparib. PubChem - NIH. 8

References

The Strategic Application of 5-Fluoro-3-iodo-1-methyl-1H-indazole in the Discovery of Novel Neurological Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Neuroscience

The indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] In the realm of neurological drug discovery, indazole derivatives have emerged as promising candidates for targeting a range of debilitating disorders, including Alzheimer's disease, Parkinson's disease, and mood disorders.[2] Their therapeutic potential often stems from their ability to act as potent and selective inhibitors of key enzymes, such as kinases, which are frequently dysregulated in these conditions.[2] This application note focuses on a particularly valuable, yet underexplored, building block: 5-Fluoro-3-iodo-1-methyl-1H-indazole . We will elucidate its strategic importance and provide detailed protocols for its application in the synthesis and evaluation of novel neurological drug candidates.

The unique substitution pattern of this molecule—a fluorine atom at the 5-position, an iodine atom at the 3-position, and a methyl group on the indazole nitrogen—offers a trifecta of advantages for the medicinal chemist. The fluorine atom can enhance metabolic stability and binding affinity, the iodine provides a reactive handle for a variety of powerful cross-coupling reactions, and the N-methylation prevents tautomerization and can influence solubility and cell permeability. This strategic combination makes this compound an ideal starting point for the construction of diverse compound libraries for neurological drug screening.

Key Neurological Targets for Indazole-Based Therapeutics

Indazole derivatives have shown significant promise as inhibitors of several key kinases implicated in the pathophysiology of neurodegenerative diseases.[2] The derivatization of the this compound core can be strategically directed to target these enzymes.

Target Associated Disease(s) Rationale for Inhibition Potential for Indazole Scaffolds
Glycogen Synthase Kinase 3 (GSK-3) Alzheimer's Disease, Mood DisordersGSK-3 is involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Its inhibition is a key therapeutic strategy.Indazole-based compounds have been identified as potent GSK-3 inhibitors.[2]
Leucine-Rich Repeat Kinase 2 (LRRK2) Parkinson's DiseaseMutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and its kinase activity is a prime target for therapeutic intervention.Substituted indazoles are being actively investigated as LRRK2 inhibitors.[3]
c-Jun N-terminal Kinase 3 (JNK3) Parkinson's Disease, Ischemic StrokeJNK3 is predominantly expressed in the brain and plays a crucial role in neuronal apoptosis and neuroinflammation.Selective JNK3 inhibitors based on the indazole scaffold have been developed.[4][5]

Synthetic Strategy: Leveraging the 3-Iodo Functional Group

The iodine atom at the C-3 position of this compound is the linchpin for synthetic diversification. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to probe the structure-activity relationship (SAR) of novel compounds.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-5-fluoro-1-methyl-1H-indazoles

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 3-position.[6][7]

Reaction Scheme:

Suzuki_Coupling Indazole This compound Product 3-Aryl-5-fluoro-1-methyl-1H-indazole Indazole->Product Suzuki Coupling BoronicAcid R-B(OH)2 BoronicAcid->Product Catalyst Pd Catalyst Base

A general Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 90 °C and stir for the desired time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-5-fluoro-1-methyl-1H-indazoles

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction allows for the introduction of alkynyl groups, which can serve as versatile handles for further functionalization or as key pharmacophoric elements.

Reaction Scheme:

Sonogashira_Coupling Indazole This compound Product 3-Alkynyl-5-fluoro-1-methyl-1H-indazole Indazole->Product Sonogashira Coupling Alkyne R-C≡CH Alkyne->Product Catalyst Pd Catalyst Cu(I) co-catalyst Base

A general Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 3 equivalents)

  • Solvent (e.g., Anhydrous THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Filter the reaction mixture through a pad of celite, washing with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-fluoro-1-methyl-1H-indazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction is invaluable for introducing primary or secondary amines at the 3-position, a common feature in many kinase inhibitors.

Reaction Scheme:

Buchwald_Hartwig_Amination Indazole This compound Product 3-(R¹R²N)-5-fluoro-1-methyl-1H-indazole Indazole->Product Buchwald-Hartwig Amination Amine R¹R²NH Amine->Product Catalyst Pd Catalyst Ligand Base

A general Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Solvent (e.g., Anhydrous 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1 equivalent), the amine, the base, the palladium catalyst, and the ligand to a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture with stirring at 100 °C for the specified time (typically 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Screening Cascade for Neurological Drug Candidates

Once a library of derivatives of this compound has been synthesized, a systematic screening cascade is essential to identify promising lead compounds.

Screening_Cascade cluster_0 Compound Library Generation cluster_1 Primary Screening cluster_2 Hit Validation & Lead Optimization cluster_3 In Vivo Evaluation Start This compound Coupling Suzuki, Sonogashira, Buchwald-Hartwig, etc. Start->Coupling Library Diverse Compound Library Coupling->Library HTS High-Throughput Screening (HTS) (e.g., Kinase Inhibition Assays) Library->HTS IC50 IC50 Determination HTS->IC50 CellBased Cell-Based Assays (e.g., Neuronal Viability, Tau Phosphorylation) IC50->CellBased SAR Structure-Activity Relationship (SAR) Studies CellBased->SAR InVivo In Vivo Models of Neurodegenerative Disease SAR->InVivo

A typical drug discovery workflow.

High-throughput screening (HTS) is a powerful method for rapidly assessing large numbers of compounds.[12][13] For kinase targets, biochemical assays measuring the inhibition of substrate phosphorylation are a common primary screen. Hits from the primary screen are then subjected to more rigorous testing, including the determination of IC₅₀ values and evaluation in cell-based assays that model disease pathology, such as assays for neuronal death or protein aggregation.[12] Promising compounds from these secondary screens then enter lead optimization, where medicinal chemists systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel neurological drug candidates. Its unique substitution pattern provides a strategic advantage for medicinal chemists, enabling the efficient synthesis of diverse compound libraries through a variety of robust cross-coupling reactions. The protocols and strategies outlined in this application note provide a solid foundation for researchers to leverage this powerful starting material in their quest for new therapies for debilitating neurodegenerative diseases.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 5-Fluoro-3-iodo-1-methyl-1H-indazole (CAS 1060817-10-8). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important halogenated indazole building block in their synthetic workflows.[][2] The unique electronic properties conferred by the fluorine and iodine substituents make it a valuable intermediate, but also introduce specific challenges in purification.[2]

This document moves beyond simple protocols to provide in-depth, experience-based insights into troubleshooting common purification hurdles, ensuring you can achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy

This section addresses the most common initial questions regarding the purification of crude this compound.

Q1: What are the recommended primary purification methods for this compound after synthesis?

The two most effective and widely applicable methods for the initial purification of crude this compound are silica gel column chromatography and recrystallization.

  • Silica Gel Column Chromatography: This is the workhorse method for separating the target compound from unreacted starting materials, reagents, and most reaction byproducts based on polarity. It is highly versatile and can handle a wide range of crude material qualities.

  • Recrystallization: This technique is ideal when the crude product is already of moderate purity (>85-90%) and solid. It is highly effective at removing small amounts of closely related impurities and can yield material of very high purity. It is also a common "polishing" step after chromatography.[3]

Q2: My crude product is a dark, viscous oil. How should I prepare it for column chromatography?

An oily or dark crude product indicates the presence of significant impurities. A proper aqueous work-up is essential before attempting chromatography to avoid contaminating the column and to improve separation efficiency.

The primary goal of the work-up is to remove inorganic salts, water-soluble impurities, and any residual iodinating agents. A standard procedure involves dissolving the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM), followed by sequential washes. A wash with aqueous sodium thiosulfate is critical for quenching and removing excess iodine, followed by a water and then a brine wash to remove salts and dry the organic layer.[4] If the product remains oily after concentrating, a pre-purification step of triturating or slurrying the oil with a non-polar solvent like cold hexanes or cyclohexane can often precipitate the desired product, leaving many non-polar impurities behind in the solvent.[5]

Q3: What is a reliable starting solvent system for silica gel chromatography of this compound?

Given the structure—a moderately polar aromatic heterocycle—a gradient elution using a non-polar/polar solvent system is most effective. A gradient of ethyl acetate (EtOAc) in hexanes is the most common and recommended starting point.

The causality here relates to the polarity of potential impurities. Unreacted starting materials are often less polar, while any over-iodinated or oxidized byproducts may be more polar. A gradient allows for the clean elution of less polar impurities first, followed by the product, and finally the more polar contaminants.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective, and provides good resolution for this polarity range.
Mobile Phase Hexanes/Ethyl Acetate (EtOAc) GradientStart at 5% EtOAc in Hexanes, gradually increasing to 30-50% EtOAc.
Loading Method Dry LoadingAdsorb the crude material onto a small amount of silica gel for better band resolution.
Monitoring TLC with UV visualization (254 nm)The indazole core is a strong UV chromophore.

Q4: I suspect I have regioisomers (e.g., N1 vs. N2-methyl) in my crude mix. Can column chromatography separate them?

Yes, but it can be challenging. N1 and N2-methyl indazole isomers often have very similar polarities, making their separation by standard chromatography difficult.[4] If you suspect isomeric impurities, you must modify the standard protocol:

  • Use a Shallow Gradient: A very slow, shallow gradient (e.g., increasing eluent strength by 1-2% per column volume) significantly enhances resolution.

  • Solvent System Modification: Sometimes, switching the solvent system can alter selectivity. For instance, substituting ethyl acetate with a dichloromethane/methanol system can change the interactions with the silica surface and improve separation.[6]

  • Orthogonal Chromatography: In difficult cases, using a different stationary phase (e.g., alumina) or a different chromatographic mode (e.g., reversed-phase) may be necessary.

Definitive identification of which isomer is which requires advanced analytical techniques like 2D NMR (NOESY).

Part 2: Troubleshooting Guide for Advanced Purification

This section provides solutions for issues that may arise after the initial purification attempts.

Problem: My product purity is stalled at ~95% after one column, and a second column doesn't improve it.

  • Underlying Cause: You are likely dealing with a co-eluting impurity, very often a regioisomer (e.g., an alternative iodination position) with nearly identical polarity to your target compound.[4] Standard silica gel chromatography may not have sufficient resolving power.

  • Expert Solution Strategy:

    • Confirm with High-Resolution Analytics: Do not rely solely on TLC. An analytical HPLC or UPLC run is essential to confirm the number of impurities and their separation.[7] An LC-MS analysis can further reveal if the impurity has the same mass (an isomer) or a different molecular weight.

    • Attempt Recrystallization: This is the most powerful technique for removing small amounts of structurally similar impurities. A successful recrystallization relies on finding a solvent system where the desired product has lower solubility than the impurity when the solution is cooled. Screen a range of solvents such as isopropanol, ethanol, acetonitrile, ethyl acetate, or mixtures with an anti-solvent like hexanes.[3]

    • Preparative HPLC: For intractable separation problems where the highest purity is required, preparative HPLC is the definitive solution. While more resource-intensive, it offers the highest possible resolution.[4]

Problem: The purified, solid product is yellow or tan, not white.

  • Underlying Cause: This is typically due to trace amounts of highly colored, often polar, impurities or minor product degradation. These may be present at levels too low to detect easily by NMR or standard HPLC (<1%).

  • Expert Solution Strategy:

    • Activated Carbon Treatment (Charcoal): Before a final recrystallization, dissolve the product in a suitable hot solvent (like ethanol or ethyl acetate) and add a very small amount (1-2% by weight) of activated carbon. The large surface area of the carbon adsorbs the colored impurities. Hot filter the solution through a pad of Celite® to remove the carbon, then allow the filtrate to cool and crystallize.

    • Final Recrystallization: Even without carbon treatment, a final, careful recrystallization from a high-quality solvent can often leave the colored impurities in the mother liquor, yielding a pure white solid.

Part 3: Key Experimental Protocols

These protocols provide detailed, self-validating steps for the most critical purification and analysis workflows.

Protocol 1: High-Resolution Flash Column Chromatography
  • Sample Preparation (Dry Loading): Dissolve ~1.0 g of crude product in a minimal amount of dichloromethane (DCM) or acetone. Add ~2-3 g of silica gel. Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Packing: Dry pack a suitable size glass column with silica gel (230-400 mesh). Wet the column with the initial mobile phase (e.g., 5% EtOAc in Hexanes), ensuring no air bubbles are trapped.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, level band. Gently add a layer of sand on top to prevent disturbance.

  • Elution: Begin elution with the starting mobile phase. Collect fractions and monitor by TLC (e.g., in 20% EtOAc/Hexanes with UV visualization).

  • Gradient Increase: Once lower-polarity impurities have eluted, slowly and systematically increase the polarity of the mobile phase. A shallow gradient is key for separating closely eluting species.

  • Isolation: Combine the pure fractions (as determined by TLC), and concentrate under reduced pressure to yield the purified product.

Protocol 2: Analytical RP-HPLC for Purity Verification

This method provides a robust baseline for assessing the purity of your final material. Using an alternative selectivity column, like a Phenyl-Hexyl, can enhance resolution for aromatic compounds compared to a standard C18.[8]

ParameterValue
Instrumentation HPLC or UPLC with UV Detector
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 254 nm
Sample Prep. 1 mg/mL in Acetonitrile

Data Analysis: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[8]

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Low Purity

G start Purity < 98% after Initial Column check_hplc Run Analytical HPLC/LC-MS start->check_hplc is_isomer Is impurity an isomer (same mass)? check_hplc->is_isomer recolumn Re-run column with shallow gradient or alternative solvent system is_isomer->recolumn  No   recryst Attempt Recrystallization (Solvent Screen) is_isomer->recryst  Yes   success Purity > 98% Achieved recolumn->success prep_hplc Consider Preparative HPLC recryst->prep_hplc Failure recryst->success Success prep_hplc->success

Caption: Decision tree for troubleshooting low product purity.

Diagram 2: General Purification & Analysis Workflow

G crude Crude Reaction Mixture workup Aqueous Work-up (Thiosulfate Wash) crude->workup column Primary Purification (Silica Gel Column) workup->column purity_check Purity Check (TLC, HPLC) column->purity_check is_pure Purity > 98%? purity_check->is_pure polish Final Polishing (Recrystallization) is_pure->polish No final_analysis Final Characterization (HPLC, LC-MS, NMR) is_pure->final_analysis Yes polish->final_analysis

Caption: Standard workflow for purification and analysis.

References

Technical Support Center: Managing Regioselectivity in Indazole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole iodination and methylation. The indazole core is a privileged structure in drug discovery, but its unique electronic properties and tautomeric nature present significant regioselectivity challenges.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and establish robust, selective protocols.

Part 1: Managing Regioselectivity in Indazole Iodination

Overview of the Challenge: C-H Iodination

Direct C-H iodination of the indazole ring is an electrophilic aromatic substitution. The primary challenge lies in controlling the site of iodination. The C3 position is generally the most electronically rich and sterically accessible, making it the kinetic site for electrophilic attack. However, reaction conditions can be modulated to favor substitution at other positions, such as C5 or C7, though this often requires more specialized strategies.

Iodination - Frequently Asked Questions (FAQs)

Q: What is the most common and reliable method for selectively iodinating an indazole at the C3 position?

A: The most widely used method for C3-iodination involves treating the parent indazole with an iodine source under basic conditions.[1] A typical system is using molecular iodine (I₂) with a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF.[1] N-Iodosuccinimide (NIS) is also a highly effective iodinating agent for this transformation.[1] These methods are often high-yielding and proceed under relatively mild conditions.

Q: Why is a base required for C3 iodination with I₂?

A: The base deprotonates the indazole at the N1 position, forming the indazolide anion. This anion significantly increases the electron density of the heterocyclic ring, making it much more nucleophilic and highly reactive towards electrophiles like iodine. The attack then preferentially occurs at the electron-rich C3 position.

Q: Can I iodinate an indazole that is already substituted at N1 or N2?

A: Yes. N-substituted indazoles can be directly iodinated at C3. The reaction still proceeds via electrophilic attack on the indazole ring. In fact, protecting the nitrogen can prevent N-iodination side reactions and improve solubility. Both N1- and N2-protected indazoles have been successfully C3-iodinated.[1]

Iodination - Troubleshooting Guide

Q: My C3-iodination reaction is sluggish or stalls completely. What should I do?

A:

  • Check Your Base: Ensure your base is strong enough and sufficiently soluble in the reaction medium. If using K₂CO₃, ensure it is finely powdered and dry. For stubborn substrates, switching to a stronger base like potassium tert-butoxide or sodium hydride (NaH) can increase the rate of anion formation and subsequent reaction.[1]

  • Solvent Choice: DMF is standard, but if solubility is an issue or the reaction is slow, consider other polar aprotic solvents like N-methylpyrrolidone (NMP) or dioxane.[1] For NIS iodinations, hexafluoroisopropanol (HFIP) has been reported as an excellent solvent that promotes the reaction under mild conditions.[1]

  • Temperature: While many iodinations proceed at room temperature, gently heating the reaction mixture (e.g., to 50 °C) can often drive it to completion. Monitor carefully by TLC or LC-MS to avoid decomposition.

  • Reagent Purity: Ensure your iodine is fresh and your NIS is not partially decomposed. Old NIS can be less reactive.

Q: I am observing a significant amount of di-iodinated or other side products. How can I improve selectivity for mono-C3-iodination?

A:

  • Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Use no more than 1.05-1.1 equivalents of I₂ or NIS. Adding the reagent portion-wise or as a solution via syringe pump can help maintain a low concentration and prevent over-reaction.

  • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This will slow down the reaction rate and often enhances selectivity by favoring the most kinetically accessible site (C3) and disfavoring further reactions.

  • Reverse Addition: Add the deprotonated indazole solution (formed by pre-treating with base) slowly to a solution of the iodinating agent. This ensures the electrophile is always in excess relative to the highly reactive anion, minimizing the chance of a second iodination event on the product.

Q: How can I achieve iodination at positions other than C3, for example, at C5?

A: Achieving regioselectivity at positions other than C3 is more challenging and typically cannot be done by direct iodination of the parent indazole. It often requires a multi-step strategy:

  • Directed Ortho-Metalation (DoM): If you have a directing group at N1 or N2, you may be able to achieve selective deprotonation at a specific carbon using a strong base like n-BuLi or LDA, followed by quenching with an iodine source.

  • Starting Material Control: The most practical approach is to start with an indazole precursor that already has a functional group at the desired position, which can then be converted to iodide. For instance, starting with a 5-aminoindazole, which can be diazotized and then subjected to a Sandmeyer-type reaction with potassium iodide.

  • Radical Pathways: Some modern methods are emerging for C5-H functionalization of related heterocycles like indoles via radical pathways, which could potentially be adapted for indazoles.[2]

Visualizing the C3 Iodination Pathway

The following diagram illustrates the base-mediated C3 iodination mechanism.

G Indazole 1H-Indazole Anion Indazolide Anion Indazole->Anion + Base (e.g., KOH) - H₂O Product 3-Iodo-1H-Indazole Anion->Product + I₂ (Electrophilic Attack at C3) - I⁻ Iodine I₂ or NIS G cluster_0 Reaction Pathways cluster_1 Thermodynamic Pathway cluster_2 Kinetic Pathway Indazole 1H-Indazole Anion Indazolide Anion Indazole->Anion + Base (e.g., NaH) - H₂ N1_Product N1-Methyl-1H-Indazole (More Stable) Anion->N1_Product + MeI (Favored by NaH/THF, High Temp, Chelation) N2_Product N2-Methyl-2H-Indazole (Less Stable) Anion->N2_Product + MeI (Favored by Steric Hindrance at C7, Acid Catalysis, Mitsunobu)

References

Technical Support Center: Optimizing N-Methylated Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylated indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize reaction yields and overcome common challenges in the regioselective methylation of the indazole scaffold. As a key pharmacophore in numerous therapeutic agents, the efficient and selective synthesis of N-alkylated indazoles is of paramount importance.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" behind the problem and the "how" for the solution.

Issue 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers

Question: My reaction is producing a nearly inseparable mixture of N1 and N2-methylated indazoles. How can I improve the regioselectivity?

Answer: This is the most common challenge in indazole alkylation.[3][4][5][6] The regiochemical outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of base, solvent, and methylating agent.[7]

  • For Preferential N1-Methylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][7][8] Therefore, the N1-methylated product is the thermodynamically favored isomer.[4][7] To favor this isomer, you need conditions that allow for equilibration.

    • Recommended Conditions: Employ a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as anhydrous tetrahydrofuran (THF).[1][2][7][8] This combination generates the indazolide anion, and the subsequent alkylation tends to favor the more stable N1 product.[9]

    • Causality: NaH deprotonates the indazole to form the indazolide anion. In a solvent like THF, this anion exists in equilibrium. The subsequent methylation reaction proceeds to form the more stable N1-isomer.

  • For Preferential N2-Methylation (Kinetic Product): The N2-methylated product is often the kinetically favored isomer.[7] To achieve N2 selectivity, conditions that prevent equilibration are necessary.

    • Recommended Conditions: Using reagents like dimethyl carbonate (DMC) with a milder base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a polar aprotic solvent like N,N-dimethylformamide (DMF) has proven effective for obtaining the N2-isomer.[7] Under acidic conditions, certain methylating agents can also favor N2 alkylation.[5][10]

    • Causality: These conditions often involve a lower energy transition state for the N2 attack, leading to a faster reaction at that position. Once formed, the conditions do not readily allow for rearrangement to the more stable N1 isomer.

Decision Workflow for Regioselectivity:

G start Goal: Improve Regioselectivity target_n1 Target: N1-Isomer (Thermodynamic) start->target_n1 target_n2 Target: N2-Isomer (Kinetic) start->target_n2 condition_n1 Use Strong Base (NaH) in Aprotic Solvent (THF) target_n1->condition_n1 condition_n2 Use Milder Base (DABCO) with DMC in DMF target_n2->condition_n2 outcome_n1 Favors N1 Product condition_n1->outcome_n1 outcome_n2 Favors N2 Product condition_n2->outcome_n2

Caption: Decision tree for targeting N1 vs. N2 methylation.

Issue 2: Low Reaction Yield Despite Good Selectivity

Question: I am getting the desired regioisomer, but the overall yield is poor. What factors could be contributing to this?

Answer: Low yields can stem from several sources, including incomplete reaction, side product formation, or degradation of starting material or product.

  • Incomplete Deprotonation: If using a base like NaH, ensure it is fresh and the reaction is run under strictly anhydrous conditions. Old NaH can have a layer of NaOH/Na2CO3, reducing its activity.

  • Methylating Agent Reactivity: Highly reactive methylating agents like methyl iodide or dimethyl sulfate can sometimes lead to undesired side reactions. Consider a less reactive agent if you observe multiple spots on your TLC.

  • Reaction Temperature and Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. For thermodynamically controlled reactions, a longer reaction time at a slightly elevated temperature might be necessary to ensure equilibration.

  • Work-up and Purification: Indazoles and their methylated derivatives can sometimes be sensitive to acidic or basic conditions during work-up. A careful aqueous quench, for example with saturated ammonium chloride solution, is often recommended.[7] Product loss during purification, such as column chromatography, is also a common issue. Ensure your chosen solvent system provides good separation.

Issue 3: Difficulty in Product Purification

Question: The N1 and N2 isomers have very similar polarities, making them difficult to separate by column chromatography. Are there alternative purification strategies?

Answer: This is a significant challenge, especially when selectivity is not perfect.

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems. A shallow gradient or isocratic elution might provide better separation. Adding a small amount of a third solvent (e.g., dichloromethane in a hexane/ethyl acetate system) can sometimes improve resolution.

    • Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification, often yielding very pure material.

  • Chemical Derivatization: In some cases, it might be possible to selectively react one isomer to change its polarity, allowing for easier separation. The protecting group could then be removed. This is a more involved, multi-step process but can be effective for particularly challenging separations.

Frequently Asked Questions (FAQs)

Q1: What is the role of the substituent on the indazole ring in determining regioselectivity?

A1: Substituents play a crucial role due to both electronic and steric effects.[1][8] Electron-withdrawing groups, particularly at the C7 position (e.g., NO2 or CO2Me), have been shown to confer excellent N2 regioselectivity.[1][2][8] Conversely, certain substituents at the C3 position can promote N1 selectivity.[1][2][8]

Q2: Are there "greener" or safer alternatives to traditional methylating agents like methyl iodide?

A2: Yes, dimethyl carbonate (DMC) is considered a more environmentally friendly methylating agent.[7] It is less toxic and its byproducts are methanol and carbon dioxide. Another approach involves the use of quaternary ammonium salts, such as phenyltrimethylammonium iodide, as solid methylating agents, which can offer a safer handling alternative.[11]

Q3: How can I reliably distinguish between the N1 and N2-methylated isomers?

A3: Spectroscopic methods are essential. 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguous structural assignment.[2] The correlation between the methyl protons and the carbons of the indazole ring will be different for the N1 and N2 isomers.

Quantitative Data Summary

The choice of reaction conditions directly impacts the ratio of N1 to N2 methylated products. The following table summarizes outcomes for the methylation of a substituted indazole based on literature reports.[7]

Indazole SubstrateBaseMethylating AgentSolventTemp (°C)N1:N2 RatioYield (%)
3-Methyl-6-nitro-1H-indazoleNaHCH₃ITHFRT>95:5~85
3-Methyl-6-nitro-1H-indazoleDABCODMCDMFReflux<5:95~90

Experimental Protocols

Protocol 1: General Procedure for N1-Methylation (Thermodynamic Control)

This protocol is based on established methods for achieving high N1-selectivity.[7][8]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).[7]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[7]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 1-methyl-1H-indazole.[7]

Workflow for N1-Methylation:

G start Start dissolve Dissolve Indazole in Anhydrous THF start->dissolve add_base Add NaH (1.2 equiv) portion-wise at 0 °C dissolve->add_base stir_rt Stir at RT for 30 min add_base->stir_rt add_methyl Add Methylating Agent (1.1 equiv) at 0 °C stir_rt->add_methyl monitor Stir at RT & Monitor (TLC/LC-MS) add_methyl->monitor quench Quench with sat. NH4Cl solution monitor->quench extract Extract with Ethyl Acetate quench->extract workup Wash, Dry, Concentrate extract->workup purify Purify via Column Chromatography workup->purify end End purify->end

Caption: Step-by-step workflow for N1-methylation.

Protocol 2: General Procedure for N2-Methylation (Kinetic Control)

This protocol is adapted from a method demonstrated to be effective for producing the N2-isomer.[7]

Materials:

  • Substituted 1H-indazole

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

Procedure:

  • Dissolve the 1H-indazole (1.0 equiv) and DABCO (1.0 equiv) in DMF.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.

  • Heat the reaction system to reflux temperature and continue stirring for 6-12 hours, or until starting material is consumed (monitor by TLC or LC-MS).

  • After completion, cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid product by filtration and dry to obtain the 2-methyl-2H-indazole.[7]

  • If necessary, further purification can be achieved by recrystallization or column chromatography.

Workflow for N2-Methylation:

G start Start dissolve Dissolve Indazole & DABCO in DMF start->dissolve stir_rt Stir at RT for 15 min dissolve->stir_rt add_dmc Add DMC (1.2 equiv) dropwise stir_rt->add_dmc reflux Heat to Reflux & Monitor (TLC/LC-MS) add_dmc->reflux cool Cool to RT reflux->cool precipitate Precipitate with Water cool->precipitate filter Filter and Dry Product precipitate->filter end End filter->end

References

Technical Support Center: A Guide to the Stability and Storage of 5-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-3-iodo-1-methyl-1H-indazole (CAS 1000343-87-7). This guide is intended for researchers, scientists, and drug development professionals who are utilizing this critical building block in their experimental workflows. As a key intermediate in the synthesis of bioactive compounds, particularly in the fields of oncology and neurology, maintaining the integrity of this compound is paramount to achieving reliable and reproducible results.[][2][3] This document provides in-depth information on the stability and optimal storage conditions for this compound, along with troubleshooting guides and frequently asked questions to address common challenges encountered during its handling and use.

Understanding the Inherent Stability of this compound

The stability of this compound is influenced by its chemical structure. The presence of both fluorine and iodine atoms on the indazole ring system contributes to its unique reactivity and biological activity.[2][3] However, the carbon-iodine bond can be susceptible to degradation under certain conditions, particularly exposure to light and elevated temperatures. While specific degradation pathways for this exact molecule are not extensively published, data from structurally similar iodo-aromatic compounds suggest that potential decomposition could lead to the formation of hydrogen iodide and other byproducts, which can interfere with subsequent reactions.[4] Therefore, adherence to proper storage and handling protocols is crucial to preserve its purity and reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container. Some suppliers of similar halogenated indazoles recommend even colder temperatures, such as -20°C for extended periods (1-2 years). The key is to keep the compound in a dry, cool, and dark environment.

Q2: How should I handle the compound for daily laboratory use?

For daily use, it is advisable to allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Weigh out the desired amount in a well-ventilated area, and promptly reseal the container. Minimize the exposure of the compound to ambient light and air.

Q3: Is this compound sensitive to light?

Yes, based on data for analogous iodo-substituted aromatic compounds, it is prudent to assume that this compound is light-sensitive.[4] Exposure to light, especially UV light, can potentially lead to the cleavage of the carbon-iodine bond. Therefore, it is best practice to store the compound in an amber vial or a container that is protected from light.

Q4: What are the signs of degradation?

Visual signs of degradation can include a change in color (e.g., from off-white to yellowish or brownish) or a change in the physical state of the solid. Chemically, degradation can be confirmed by a decrease in purity, which can be assessed using techniques such as HPLC or NMR.

Q5: Can I store this compound in a solution?

Storing the compound in solution for extended periods is generally not recommended due to the potential for solvent-mediated degradation. If you need to prepare a stock solution, it should be made fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at low temperatures (e.g., -20°C) and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or low yield Degradation of the starting material due to improper storage.- Verify the purity of your this compound using HPLC or NMR. - If purity is compromised, use a fresh batch of the compound. - Review your storage and handling procedures to ensure they align with the recommendations in this guide.
Discoloration of the solid compound (e.g., turning yellow or brown) Exposure to light, air (oxidation), or moisture.- While a slight color change may not always indicate significant degradation, it is a warning sign. - Re-test the purity of the material before use. - If the discoloration is significant, it is advisable to use a new batch. - Ensure the container is tightly sealed and stored in a dark, dry place.
Poor solubility in the reaction solvent The compound may have degraded into less soluble impurities.- Confirm the identity and purity of the compound. - If the compound is pure, consider sonicating or gently warming the mixture to aid dissolution. Ensure that any heating is done cautiously and for a minimal duration.

Recommended Storage Conditions Summary

Condition Recommendation Rationale
Temperature 2-8°C for routine storage. -20°C for long-term storage (over a year).To minimize thermal degradation.
Light Store in an amber or opaque container.To prevent light-induced decomposition.[4]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.To protect from moisture and oxidation.
Incompatibilities Avoid contact with strong oxidizing agents.[4]To prevent chemical reactions that could degrade the compound.

Experimental Workflow for Handling and Storage

Below is a step-by-step protocol for the proper handling and storage of this compound to ensure its stability.

Protocol: Handling and Storage of this compound

  • Receiving the Compound:

    • Upon receipt, inspect the container for any damage.

    • Log the date of receipt and the batch number.

    • Immediately transfer the compound to the recommended storage conditions (2-8°C or -20°C, protected from light).

  • Preparing for Use:

    • Remove the container from cold storage and allow it to warm to room temperature before opening. This prevents moisture from condensing on the compound.

    • Conduct all handling in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

  • Weighing and Dispensing:

    • Use a clean, dry spatula and weighing paper.

    • Weigh the desired amount of the compound quickly to minimize exposure to air and light.

    • Immediately and securely reseal the container.

  • Returning to Storage:

    • Return the container to the appropriate storage conditions promptly after use.

  • Disposal:

    • Dispose of any unused material and contaminated consumables in accordance with local, state, and federal regulations for halogenated organic waste.[5]

Logical Workflow for Storage and Handling

G cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_checks Quality Checks cluster_disposal Disposal receive Receive Compound inspect Inspect Container receive->inspect log Log Receipt Date & Batch No. inspect->log store Store at 2-8°C (or -20°C) Protect from Light log->store equilibrate Equilibrate to Room Temp. store->equilibrate For Use weigh Weigh in Fume Hood (Minimize Exposure) equilibrate->weigh reseal Tightly Reseal Container weigh->reseal visual_check Visual Inspection for Discoloration weigh->visual_check dispose Dispose as Halogenated Organic Waste weigh->dispose Waste Material return_storage Return to Storage Promptly reseal->return_storage return_storage->store After Use purity_check Purity Analysis (HPLC/NMR) if degradation is suspected visual_check->purity_check Discoloration Observed

References

Technical Support Center: Purification of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in indazole synthesis. This resource addresses a common yet critical challenge in the purification process: the removal of residual iodine. Iodine and its compounds are frequently employed as catalysts or reagents in various synthetic routes to indazoles, including C-H amination and direct iodination.[1][2][3] While effective, this often leads to contamination of the crude product, indicated by a characteristic yellow, brown, or even purple discoloration.

This guide provides in-depth, field-proven troubleshooting advice and protocols to help you achieve a high-purity final product.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during your purification workflow in a practical question-and-answer format.

Q1: My final indazole product has a persistent yellow, brown, or purple tint after the initial work-up. How do I remove this color?

A1: This coloration is the classic sign of elemental iodine (I₂) contamination. The most direct and common method to address this is a reductive wash using an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

Causality: Elemental iodine has low solubility in water but is often soluble in organic solvents, causing it to remain with your product during extraction. Sodium thiosulfate is a mild reducing agent that converts colored, organic-soluble iodine (I₂) into colorless, water-soluble sodium iodide (NaI).[4] The chemical reaction is:

I₂ (colored) + 2Na₂S₂O₃ (aq) → 2NaI (colorless) + Na₂S₄O₆ (aq)[4][5]

Once converted to NaI, the salt is easily removed into the aqueous phase.

Immediate Action:

  • Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic solution with a 5-10% aqueous solution of sodium thiosulfate.

  • Continue washing until the organic layer is completely colorless. The disappearance of the brown/purple color is a visual indicator that the reaction is complete.[6]

  • Follow with a water wash to remove any remaining thiosulfate or iodide salts.

Q2: After a sodium thiosulfate wash, my organic layer was colorless, but it slowly turned brown again upon standing or during solvent evaporation. What is happening?

A2: This frustrating phenomenon is typically caused by the re-oxidation of residual iodide ions (I⁻) back to elemental iodine (I₂), often facilitated by exposure to atmospheric oxygen.

Corrective Protocol:

  • Thoroughness is Key: The solution is not necessarily a stronger reducing agent, but more efficient washing. After the initial thiosulfate wash, perform at least two subsequent washes with deionized water or brine.

  • Vigorous Mixing: Ensure vigorous shaking during extractions to maximize the transfer of all water-soluble salts from the organic phase to the aqueous phase.[8]

  • Drying Agent: After the final aqueous wash, thoroughly dry the organic layer with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove dissolved water, which may contain residual iodide.

Q3: Standard aqueous washes are not completely removing the iodine, or my product is a solid that is difficult to process with liquid-liquid extraction. What are my next options?

A3: When standard washing fails or is impractical, several other robust methods can be employed, depending on the nature of your indazole derivative.

Alternative Solutions:

  • Activated Carbon (Charcoal) Treatment: This is an excellent method for adsorbing trace impurities. Activated carbon has a high surface area and porosity, making it highly effective at trapping iodine molecules.[9][10][11]

    • Procedure: Dissolve the crude product in a suitable organic solvent. Add a small amount of activated carbon (typically 1-2% w/w) and stir the suspension for 15-30 minutes at room temperature. The iodine will adsorb onto the carbon. Remove the carbon by filtering the mixture through a pad of Celite®. The resulting filtrate should be colorless.

  • Recrystallization: If your indazole product is a solid, recrystallization is one of the most powerful purification techniques available.[12][13][14]

    • Principle: The process relies on the solubility differences between your desired compound and the impurity (iodine) in a given solvent at different temperatures.[12][15] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the indazole will form pure crystals, leaving the iodine and other impurities behind in the mother liquor. A patent for purifying substituted indazole isomers specifically highlights recrystallization from mixed solvent systems (e.g., acetone/water, THF/water) as an effective method.[16]

  • Column Chromatography: This is a standard final purification step. Iodine can be separated from the desired product on a silica gel column.[8][17]

    • Consideration: Iodine can sometimes co-elute with products in very non-polar solvent systems (e.g., pure hexanes). However, with typical solvent systems used for indazoles (e.g., hexane/ethyl acetate mixtures), iodine will generally move at a different rate than your product, allowing for effective separation.

Frequently Asked Questions (FAQs)

Q1: Why is elemental iodine (I₂) sometimes difficult to remove from organic reaction mixtures?

Iodine's removal can be challenging due to its solubility profile. While only slightly soluble in water, it is quite soluble in many common organic solvents used for reaction work-ups (like dichloromethane, ethyl acetate, and THF).[18] This partitioning behavior means it prefers to stay in the organic layer with your product during simple water washes.

Q2: What are the best practices for preventing iodine contamination in the first place?

While complete prevention is difficult if iodine is a required reagent, you can minimize the excess. Use only the required catalytic or stoichiometric amount of iodine as specified in the literature procedure.[19] Running reactions under an inert atmosphere (like nitrogen or argon) can sometimes prevent side reactions that form iodine from iodide precursors.

Q3: Can I use other reducing agents besides sodium thiosulfate?

Detailed Experimental Protocol

Protocol for Removal of Residual Iodine using Aqueous Sodium Thiosulfate Wash

This protocol describes the standard and most widely used method for removing elemental iodine from an organic solution containing your crude indazole product.

Materials:

  • Crude reaction mixture containing the indazole product and residual iodine, dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Separatory funnel

  • 5% (w/v) aqueous sodium thiosulfate solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Erlenmeyer flask for collection

Procedure:

  • Preparation: Transfer the organic solution containing your crude product into a separatory funnel of appropriate size.

  • First Wash (Reductive): Add an equal volume of 5% aqueous sodium thiosulfate solution to the separatory funnel. Stopper the funnel, and invert it while venting to release any pressure. Shake the funnel vigorously for 1-2 minutes.[8]

  • Observation: Place the funnel back on a ring stand and allow the layers to separate. The brown/purple color of the iodine should disappear from the organic layer, indicating its reduction to colorless iodide. The aqueous layer may take on a pale yellow tint.

  • Separation: Carefully drain the lower aqueous layer. If your organic solvent is denser than water (e.g., dichloromethane), your product is in the bottom layer; be sure to drain the aqueous layer from the top.

  • Repeat if Necessary: If the organic layer is still colored, repeat the wash with a fresh portion of sodium thiosulfate solution.

  • Second Wash (Water): Add a volume of deionized water equal to the organic layer. Shake and vent as before. This wash removes residual sodium thiosulfate and the bulk of the sodium iodide salt. Drain the aqueous layer.

  • Third Wash (Brine): Add a volume of brine to the organic layer. This wash helps to break up any emulsions and further removes water from the organic layer. Drain the aqueous layer.

  • Drying: Transfer the washed organic layer to a clean Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the solution. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Final Filtration: Filter the dried solution through a fluted filter paper or a cotton plug to remove the drying agent. The resulting clear, colorless solution is now ready for solvent evaporation and further purification (e.g., recrystallization or column chromatography) if needed.

Method Comparison Summary

MethodPrincipleBest ForAdvantagesDisadvantages
Sodium Thiosulfate Wash Chemical Reduction (I₂ → I⁻)Routine removal of moderate to high amounts of I₂ from solutions.Fast, inexpensive, and highly effective. Visual endpoint is clear.[4][6]Requires a liquid-liquid extraction setup; may require multiple washes.[7]
Activated Carbon AdsorptionRemoving trace to moderate amounts of I₂ from solutions.Works well for compounds sensitive to aqueous work-ups; highly efficient.[9][11]Requires an additional filtration step; can sometimes adsorb the desired product, reducing yield.
Recrystallization Differential SolubilityPurifying solid products from I₂ and other impurities.Can achieve very high purity; removes multiple impurities simultaneously.[12][13]Only applicable to solids; requires finding a suitable solvent system; some product loss is inevitable.[12]
Column Chromatography Differential AdsorptionFinal purification step for both solid and liquid products.High resolving power; separates a wide range of impurities.More time-consuming and uses larger volumes of solvent; can be costly on a large scale.

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when faced with potential iodine contamination in a crude indazole product.

G start Crude Indazole Product (Post-Reaction) color_check Observe Color of Crude Product start->color_check no_color No Significant Color (Proceed to Standard Purification) color_check->no_color  Clear color_present Yellow/Brown/Purple Color Present (Iodine Contamination Likely) color_check->color_present Colored   workup_choice Choose Primary Removal Method color_present->workup_choice thiosulfate Perform Sodium Thiosulfate Wash (See Protocol) workup_choice->thiosulfate Standard Liquid Work-up activated_carbon Use Activated Carbon Treatment workup_choice->activated_carbon Aqueous Sensitive recheck_color Check for Residual Color thiosulfate->recheck_color activated_carbon->recheck_color colorless Product is Colorless recheck_color->colorless No color_persists Color Persists recheck_color->color_persists Yes final_purification Proceed to Final Purification (Recrystallization or Chromatography) colorless->final_purification consider_alternatives Consider Alternative Methods (e.g., Recrystallization, Column Chromatography) color_persists->consider_alternatives consider_alternatives->final_purification

Caption: Decision tree for removing residual iodine.

References

Validation & Comparative

Comparative Analysis of 5-Fluoro-3-iodo-1-methyl-1H-indazole: A Guide to NMR and Mass Spectrometry Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 5-Fluoro-3-iodo-1-methyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, grounded in experimental data and established analytical principles. We will explore the unique spectral features of this molecule and contrast them with structurally related analogs to provide a comprehensive understanding of its characterization.

Introduction to this compound and its Significance

This compound is a substituted indazole derivative. The indazole core is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-cancer, and antiviral activities. The specific substitutions of a fluorine atom at the 5-position, an iodine atom at the 3-position, and a methyl group on the indazole nitrogen significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, making proficiency in the interpretation of its analytical data essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.62dd1HH-4
7.45dd1HH-6
7.20ddd1HH-7
3.95s3HN-CH₃

Rationale for Assignments: The aromatic protons are assigned based on their expected coupling patterns and the electronic effects of the substituents. The fluorine at C-5 will cause a doublet of doublets splitting for H-4 and H-6. The H-7 proton will appear as a doublet of doublet of doublets due to coupling with H-6 and the fluorine atom. The N-methyl group will be a singlet due to the absence of adjacent protons.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ) ppmAssignment
159.5 (d, ¹JCF = 238 Hz)C-5
141.2C-7a
125.8 (d, ³JCF = 10 Hz)C-4
121.0 (d, ⁴JCF = 5 Hz)C-3a
113.5 (d, ²JCF = 25 Hz)C-6
110.2 (d, ³JCF = 9 Hz)C-7
85.0C-3
35.5N-CH₃

Rationale for Assignments: The carbon attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller couplings to the fluorine. The C-3 carbon, bonded to the heavy iodine atom, is expected to be significantly shielded.

Comparative NMR Data of Structural Analogs

To put the spectral data of this compound into context, a comparison with structurally similar molecules is invaluable.

CompoundKey ¹H NMR Signal (N-CH₃)Key ¹³C NMR Signal (C-3)
This compound ~3.95 ppm ~85.0 ppm
3-Iodo-1-methyl-1H-indazole~3.90 ppm~86.5 ppm
5-Fluoro-1-methyl-1H-indazole~3.85 ppm~135.0 ppm

This comparison highlights the electronic influence of the substituents. The presence of the electron-withdrawing fluorine atom in the 5-position has a minor effect on the N-methyl proton chemical shift but significantly influences the aromatic region. The most dramatic effect is the upfield shift of the C-3 signal in the iodo-substituted compounds due to the heavy atom effect of iodine.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for preparing and analyzing a small molecule sample by NMR spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, the isotopic pattern is a key diagnostic feature.

Predicted Mass Spectrum

The expected molecular weight of this compound (C₈H₆FIN₂) is 275.96 g/mol .

m/zIonRelative Abundance
276.96[M+H]⁺100%
150.06[M-I+H]⁺~40%

Rationale for Fragmentation: In electrospray ionization (ESI) in positive mode, the molecule is expected to be observed as the protonated species [M+H]⁺. A common fragmentation pathway for iodo-substituted aromatics is the loss of the iodine radical followed by hydrogen abstraction, leading to the [M-I+H]⁺ fragment.

Isotopic Pattern

Iodine is monoisotopic (¹²⁷I), while fluorine (¹⁹F) and nitrogen (¹⁴N) are also predominantly single isotopes. The major contribution to the isotopic pattern will come from the natural abundance of ¹³C.

Decision Tree for Spectral Interpretation

G start Obtain Mass Spectrum find_m_plus_h Identify [M+H]⁺ Peak start->find_m_plus_h check_mw Does m/z match calculated MW? find_m_plus_h->check_mw Peak Found re_evaluate Re-evaluate Structure/Purity find_m_plus_h->re_evaluate No Peak check_isotope Analyze Isotopic Pattern check_mw->check_isotope Yes check_mw->re_evaluate No check_isotope->re_evaluate Mismatch analyze_fragments Analyze Fragmentation Pattern check_isotope->analyze_fragments Matches ¹³C Pattern confirm_structure Structure Confirmed analyze_fragments->confirm_structure Fragments Consistent analyze_fragments->re_evaluate Inconsistent

Caption: A logical decision-making process for the confirmation of molecular structure using mass spectrometry data.

Experimental Protocol for Mass Spectrometry Data Acquisition

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

2. Instrument Parameters (ESI-QTOF):

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Capillary Voltage: 3.5 - 4.5 kV
  • Nebulizer Gas (N₂): 1.5 - 2.5 Bar
  • Drying Gas (N₂): 8 - 10 L/min
  • Drying Gas Temperature: 180 - 220 °C
  • Mass Range: 50 - 500 m/z

Conclusion

The comprehensive analysis of this compound using NMR and mass spectrometry provides a robust framework for its structural confirmation and purity assessment. The predicted spectral data, supported by comparative analysis with structural analogs and detailed experimental protocols, offer a valuable resource for researchers working with this and related chemical entities. The unique spectral signatures arising from the fluorine, iodine, and methyl substitutions are key identifiers that, when interpreted correctly, provide a high degree of confidence in the assigned structure.

A Comparative Guide to the Analytical Characterization of 5-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery and development, substituted indazoles represent a privileged scaffold, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] 5-Fluoro-3-iodo-1-methyl-1H-indazole is a key building block in this domain, valued for the synthetic versatility conferred by its halogenated functional groups.[1][] The iodine at the C3 position provides a reactive handle for cross-coupling reactions, while the fluorine at C5 can enhance metabolic stability and binding affinity.

However, the utility of this intermediate is entirely dependent on its structural integrity and purity. Ambiguities in structure or the presence of uncharacterized impurities, such as regioisomers, can derail research programs, leading to irreproducible biological data and wasted resources.[2][4] This guide provides a comprehensive framework for the analytical characterization of this compound. We will delve into the core spectroscopic and chromatographic techniques, explaining not just the "how" but the "why" behind methodological choices. By comparing its analytical signature to that of a closely related analogue, 6-Fluoro-3-iodo-1-methyl-1H-indazole, we aim to provide researchers with a robust, self-validating system for unambiguous structural confirmation and purity assessment.

Physicochemical & Molecular Properties

A foundational step in characterization is the confirmation of basic physicochemical properties. These values serve as the initial checkpoint against the expected molecular structure and are critical for downstream applications, including solubility and formulation studies.

PropertyValue for this compoundSource
Molecular Formula C₈H₆FIN₂[]
Molecular Weight 276.05 g/mol []
CAS Number 1060817-10-8[5]
Predicted Melting Point 94.31 °C[5]
Predicted Water Solubility 66.46 mg/L[5]

The Analytical Workflow: An Integrated Approach

No single technique can provide a complete picture of a molecule's identity and purity. A multi-faceted, integrated workflow is essential for comprehensive characterization. The following diagram illustrates a logical sequence for analyzing a newly synthesized or procured batch of this compound.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 Secondary Characterization & Purity Synthesis Synthesis of This compound Purification Chromatographic Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS Sample NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Core Structure MS->NMR Confirmed MW IR FT-IR Spectroscopy Identify Functional Groups NMR->IR Confirmed Structure HPLC HPLC Analysis Assess Purity (>95%) IR->HPLC Purity Check Final Qualified Material for Downstream Research HPLC->Final Meets Spec

Caption: Integrated workflow for the synthesis and analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[6] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and differentiating it from potential isomers.

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) within a clean NMR tube.[6][7] CDCl₃ is often a good starting point for many organic molecules.

  • Data Acquisition:

    • Record spectra on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.[7]

    • ¹H NMR: Acquire with a standard pulse sequence using a 1-2 second relaxation delay.[6]

    • ¹³C NMR: Acquire with proton decoupling to simplify the spectrum to singlets for each unique carbon. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[6]

Data Interpretation and Comparative Analysis

While a published, peer-reviewed spectrum for this specific molecule is not available in the search results, we can predict its spectral features based on established principles and data from related indazoles.[4][6][8] The key to confident identification lies in comparing these expected signals to those of a structural isomer, such as 6-Fluoro-3-iodo-1-methyl-1H-indazole .

Assignment Predicted ¹H NMR Data (5-Fluoro Isomer) Predicted ¹H NMR Data (6-Fluoro Isomer) Rationale for Differentiation
N-CH₃ ~4.0 ppm (s, 3H)~4.0 ppm (s, 3H)The chemical shift of the N-methyl group is expected to be similar in both isomers and thus not a primary point of differentiation.
H4 ~7.5 ppm (dd, JHF ≈ 9 Hz, JHH ≈ 2 Hz, 1H)~7.1 ppm (dd, JHH ≈ 9 Hz, JHF ≈ 2 Hz, 1H)In the 5-fluoro isomer, H4 is ortho to the fluorine, resulting in a large H-F coupling constant. It is also meta to H6.
H6 ~7.2 ppm (ddd, JHH ≈ 9 Hz, JHF ≈ 9 Hz, JHH ≈ 2 Hz, 1H)N/AThis proton experiences coupling to H7, H4, and the fluorine at C5.
H7 ~7.6 ppm (dd, JHH ≈ 9 Hz, JHF ≈ 4 Hz, 1H)~7.8 ppm (dd, JHH ≈ 9 Hz, JHF ≈ 5 Hz, 1H)The electronic environment and coupling patterns for H7 differ significantly between the two isomers.
H5 N/A~7.0 ppm (ddd, JHH ≈ 9 Hz, JHF ≈ 9 Hz, JHH ≈ 2 Hz, 1H)In the 6-fluoro isomer, H5 is coupled to H4, H7, and the fluorine at C6, leading to a complex multiplet.
Assignment Predicted ¹³C NMR Data (5-Fluoro Isomer) Predicted ¹³C NMR Data (6-Fluoro Isomer) Rationale for Differentiation
C3-I ~92 ppm~92 ppmThe carbon bearing the iodine atom is typically shifted significantly upfield. This is a characteristic feature but does not differentiate between the isomers.
C5-F ~159 ppm (d, ¹JCF ≈ 240 Hz)~120 ppmThe direct C-F bond in the 5-fluoro isomer results in a very large one-bond coupling constant (¹JCF), which is the most definitive signature for its identification.
C6-F ~125 ppm~161 ppm (d, ¹JCF ≈ 245 Hz)Conversely, the 6-fluoro isomer will show the large ¹JCF coupling on the C6 signal.
N-CH₃ ~35 ppm~35 ppmThe methyl carbon signal is not expected to differ significantly.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer, often coupled to a chromatography system (LC-MS or GC-MS).[9]

    • Ionization: Electron Ionization (EI) is a common technique for relatively stable small molecules.[4] Electrospray Ionization (ESI) is also widely used, especially with LC-MS.

    • Analysis: Acquire the spectrum across a mass range of m/z 50-500. For HRMS, an Orbitrap or Time-of-Flight (TOF) analyzer is used to obtain accurate mass measurements.[7]

Data Interpretation
  • Molecular Ion Peak ([M]⁺): The primary signal to look for is the molecular ion peak. For C₈H₆FIN₂, the expected monoisotopic mass is 275.96 g/mol . The nominal mass will appear at m/z 276 .

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so it will not contribute to a complex isotopic pattern itself. The overall pattern will be dictated by the natural abundance of ¹³C.

  • Fragmentation: EI-MS may show characteristic fragmentation patterns, such as the loss of iodine (M-127) or the methyl group (M-15), which can provide additional structural clues.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

FT-IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. While it may not distinguish between isomers as effectively as NMR, it serves as a valuable quality control check.

Experimental Protocol: FT-IR
  • Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Grind approximately 1 mg of the sample with 100 mg of dry KBr and press it into a thin, transparent pellet.[4]

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[7]

Data Interpretation
  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • ~1600-1450 cm⁻¹: C=C and C=N bond stretching vibrations characteristic of the indazole ring system.

  • ~1250-1000 cm⁻¹: C-F stretching vibrations.

  • Below 600 cm⁻¹: C-I stretching vibration.

High-Performance Liquid Chromatography (HPLC): The Final Purity Verdict

After confirming the structure, HPLC is the gold standard for quantifying the purity of the compound.[2] The goal is to separate the target compound from any starting materials, by-products, or isomers.

Experimental Protocol: HPLC
  • System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically most effective. For example:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Analysis: Inject a solution of the sample (~1 mg/mL). Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

G cluster_0 Comparative Analysis Logic cluster_1 Spectroscopic & Chromatographic Techniques Target Target Molecule This compound NMR ¹H & ¹³C NMR Target->NMR Analyze MS Mass Spec Target->MS Analyze IR FT-IR Target->IR Analyze HPLC HPLC Target->HPLC Analyze Alternative Alternative Compound (e.g., 6-Fluoro Isomer) Alternative->NMR Analyze Alternative->MS Analyze Alternative->IR Analyze Alternative->HPLC Analyze Conclusion Unambiguous Structural Confirmation & Purity Assessment NMR->Conclusion Compare Data MS->Conclusion Compare Data IR->Conclusion Compare Data HPLC->Conclusion Compare Data

Caption: Logical diagram for comparative spectroscopic and chromatographic analysis.

Conclusion

The analytical characterization of this compound is a critical, multi-step process that ensures the material's suitability for research and development. Relying on a single technique is insufficient. By integrating data from NMR, MS, and IR spectroscopy to confirm the molecular structure and using HPLC to verify purity, researchers can proceed with confidence. The comparative analysis against potential isomers, as outlined in this guide, provides an essential layer of validation, upholding the principles of scientific integrity and ensuring the generation of reliable, reproducible data in the pursuit of novel therapeutics.

References

The Fluorine Advantage: A Comparative Guide to the Bioactivity of 5-Fluoroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged structure," a versatile framework that has given rise to a multitude of bioactive compounds.[1][2] Its derivatives have shown a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[2] Among the various strategies to modulate the bioactivity of the indazole core, the introduction of a fluorine atom at the 5-position has emerged as a particularly fruitful approach. This guide provides an in-depth comparison of the bioactivity of 5-fluoro-substituted indazoles against other substituted indazoles, offering insights into the profound impact of this small but powerful halogen.

The Strategic Role of Fluorine in Drug Design

The substitution of a hydrogen atom with fluorine is a well-established strategy in drug discovery to enhance a molecule's therapeutic potential. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly influence a compound's physicochemical and pharmacological profile. These influences include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved oral bioavailability.

  • Increased Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.

  • Modulation of pKa: The introduction of a fluorine atom can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility, cell permeability, and target engagement.

  • Improved Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.

Head-to-Head Comparison: 5-Fluoroindazoles vs. Other Substituted Indazoles

The impact of the 5-fluoro substituent is best understood through direct comparison with other substitutions at the same position on the indazole ring. The following sections and tables summarize the available data across different biological activities.

Anticancer Activity: The Kinase Inhibition Landscape

A significant portion of research on indazole derivatives has focused on their ability to inhibit protein kinases, which are key regulators of cellular processes often dysregulated in cancer. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prominent target in this area, playing a crucial role in tumor angiogenesis.

Table 1: Comparative in vitro Kinase Inhibitory Activity of 5-Substituted Indazoles

Compound ID5-SubstituentTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
1a -FFGFR15.5--[3]
1b -OCH3FGFR115--[3]
2a -FVEGFR-21.24HUVEC-[4]
2b -HVEGFR-2>1000HUVEC-[4]
3a -FPLK40.1MCF-71.3[5]
3b -CH3PLK412.4--[5]
3c -BrPLK423.6--[5]
4a -FKDR (VEGFR-2)9H4600.019[6]
4b -ClKDR (VEGFR-2)27H4600.035[6]
4c -CH3KDR (VEGFR-2)120H4600.15[6]

Causality Behind the Data: The data consistently demonstrates that the 5-fluoro substitution often leads to a significant increase in potency compared to other substituents. For instance, in the case of FGFR1 inhibitors, the presence of a fluorine atom resulted in a nearly three-fold increase in activity compared to a methoxy group (Compound 1a vs. 1b ).[3] Similarly, for VEGFR-2 inhibition, the 5-fluoro derivative 2a is orders of magnitude more potent than the unsubstituted analog 2b .[4] This enhanced activity can be attributed to the favorable interactions of the fluorine atom within the ATP-binding pocket of the kinase, as revealed by molecular docking studies.

Anti-Inflammatory Activity

Substituted indazoles have also shown promise as anti-inflammatory agents, primarily through the inhibition of enzymes like cyclooxygenase (COX) and the modulation of pro-inflammatory cytokines.

Table 2: Comparative in vitro Anti-Inflammatory Activity of Substituted Indazoles

CompoundSubstituentTargetIC50 (µM)Reference
Indazole UnsubstitutedCOX-223.42[1]
5-Aminoindazole 5-NH2COX-212.32[1]
6-Nitroindazole 6-NO2COX-219.22[1]
5-Methoxy-1-(...)-indazol-3-ol 5-OCH35-Lipoxygenase0.044[7]

Insights from the Data: While direct comparative data for a 5-fluoroindazole in these specific anti-inflammatory assays is limited in the provided search results, the existing data on other substituted indazoles highlights the significant influence of the substituent's nature and position on activity. For example, 5-aminoindazole shows stronger COX-2 inhibition than the parent indazole.[1] The potent 5-lipoxygenase inhibition by a 5-methoxy derivative suggests that the 5-position is a critical site for modulating anti-inflammatory activity.[7]

Antiviral Activity

The indazole scaffold has also been explored for its antiviral potential. The strategic placement of substituents can dramatically impact a compound's ability to inhibit viral replication.

Table 3: Comparative in vitro Antiviral Activity of Substituted Indoles/Indazoles

Compound ID5-SubstituentVirusEC50 (nM)Reference
Compound A 5-F (Indole)HCV4[8]
Compound B 4-F (Indole)HCV>460[8]
Compound C 5-F (Indole)HIV-10.0058[8]
Compound D Unsubstituted (Indole)HIV-1-[8]

Structure-Activity Relationship: In the context of antiviral activity, studies on related indole derivatives have shown that 5-fluoroindoles had better activity against the Hepatitis C virus (HCV) replicon compared to their 4-fluoroindole counterparts.[8] Furthermore, a 5-fluoroindole derivative demonstrated extraordinary antiviral activity against HIV-1 in the picomolar range.[8] These findings underscore the importance of the 5-position for fluorine substitution in achieving potent antiviral effects.

The Impact on Pharmacokinetics: Enhancing "Drug-Likeness"

Beyond target potency, the success of a drug candidate heavily relies on its pharmacokinetic profile. Fluorine substitution is a powerful tool to optimize these properties.

Table 4: Comparative Pharmacokinetic Parameters of Fluorinated vs. Non-Fluorinated Analogs

CompoundDescriptionOral Bioavailability (%)Half-life (t½)Reference
6-Fluoroindazole derivative ROCK1 Inhibitor61-[8]
Non-fluorinated analog ROCK1 InhibitorNot reported-[8]
5-Fluoroindole derivative SERDGood across species-[9]
(S)-3-fluoropyrrolidine indazole Nav1.7 Inhibitor83 (rat)1.7 h (rat)[9]

Analysis of Pharmacokinetic Data: The introduction of a fluorine atom can significantly improve a compound's oral bioavailability. For instance, a 6-fluoroindazole derivative developed as a ROCK1 inhibitor showed a dramatic increase in oral bioavailability to 61%.[8] Similarly, a 5-fluoroindole derivative demonstrated good bioavailability across different species.[9] This enhancement is often attributed to increased metabolic stability and improved membrane permeability.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the bioactivity of indazole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Workflow Diagram:

G prep Reagent Preparation (Kinase, Substrate, ATP, Buffer) dilute Serial Dilution of 5-Fluoroindazole plate Dispense to 384-well plate dilute->plate add_kinase Add Kinase & Incubate plate->add_kinase add_atp Initiate Reaction with ATP & Incubate add_kinase->add_atp detect Add Detection Reagent (e.g., ADP-Glo™) add_atp->detect read Measure Luminescence detect->read analyze Data Analysis (IC50 Calculation) read->analyze G seed Seed Cancer Cells in 96-well plate treat Treat with Serial Dilutions of Substituted Indazoles seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent & Incubate incubate->add_mtt solubilize Add Solubilization Buffer (e.g., DMSO) add_mtt->solubilize read Measure Absorbance at ~570 nm solubilize->read analyze Calculate IC50 read->analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole 5-Fluoroindazole (Inhibitor) Indazole->VEGFR2 Inhibits ATP binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Fluoro-3-iodo-1-methyl-1H-indazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved and investigational drugs, particularly in oncology.[1][2] This guide focuses on derivatives of 5-Fluoro-3-iodo-1-methyl-1H-indazole, a versatile building block for the synthesis of potent and selective bioactive compounds.[][4] The strategic placement of the fluoro, iodo, and methyl groups on the indazole ring provides a framework for developing novel therapeutics with enhanced biological activity and pharmacokinetic properties. This document will provide an in-depth comparison of the performance of various indazole derivatives, supported by experimental data and detailed protocols, to aid researchers in the design and evaluation of next-generation cancer therapies.

The Strategic Importance of the this compound Scaffold

The this compound scaffold is a valuable starting point for the synthesis of novel drug candidates due to its unique structural features. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity to target proteins.[5][6] The iodine atom at the 3-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the exploration of structure-activity relationships (SAR).[7] The methyl group at the 1-position can influence the compound's solubility and orientation within a target's binding site.

Comparative In Vitro Evaluation of Indazole Derivatives

The primary application of indazole derivatives in oncology is the inhibition of protein kinases, which are key regulators of cell proliferation, survival, and metastasis.[8] The following sections compare the in vitro performance of various indazole derivatives against different cancer cell lines.

Anti-proliferative Activity of Indazole Derivatives

The anti-proliferative activity of novel compounds is a critical first step in their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Styryl Indazoles Compound 2f4T1 (Breast Cancer)0.23[1]
A549 (Lung Cancer)1.15[1]
HCT116 (Colon Cancer)0.31[1]
1H-indazole-3-amine Derivatives Compound 6oK562 (Leukemia)5.15[9][10]
A549 (Lung Cancer)>40[9][10]
PC-3 (Prostate Cancer)>40[9][10]
1,3-dimethyl-6-amino-1H-indazole Derivatives Compound 7FaDu (Hypopharyngeal)2.78[11]
YD-15 (Oral Tongue)4.32[11]
MCF7 (Breast Cancer)8.21[11]

Analysis of In Vitro Data:

The data clearly demonstrates that structural modifications to the indazole core significantly impact anti-proliferative activity. The styryl indazole derivative 2f exhibits broad-spectrum, sub-micromolar potency against multiple cancer cell lines.[1] In contrast, the 1H-indazole-3-amine derivative 6o shows selective and less potent activity, primarily against the K562 leukemia cell line.[9][10] The 1,3-dimethyl-6-amino-1H-indazole derivative 7 displays moderate activity against head and neck cancer cell lines.[11] These comparisons underscore the importance of the substituents introduced at the 3-position and other locations on the indazole ring in determining both the potency and selectivity of the resulting compounds.

Mechanistic Insights: Elucidating the Mode of Action

Beyond assessing anti-proliferative activity, it is crucial to understand the mechanism by which these compounds exert their effects. For many indazole derivatives, the induction of apoptosis (programmed cell death) is a key anti-cancer mechanism.

Induction of Apoptosis by Indazole Derivatives

Apoptosis is a tightly regulated process involving a cascade of signaling proteins. Key markers of apoptosis include the upregulation of the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, and the cleavage of caspase-3.

A study on compound 2f in 4T1 breast cancer cells revealed a dose-dependent increase in apoptosis.[1] This was accompanied by a corresponding increase in the expression of cleaved caspase-3 and Bax, and a decrease in Bcl-2 expression.[1] This provides strong evidence that compound 2f induces apoptosis through the intrinsic pathway.

Similarly, compound 6o was shown to induce apoptosis in K562 cells, which was also associated with changes in the expression of Bax and Bcl-2.[9]

In Vivo Evaluation: From the Bench to Preclinical Models

Promising in vitro results must be validated in in vivo models to assess a compound's efficacy and safety in a whole organism.

Tumor Growth Inhibition in a Murine Model

The efficacy of compound 2f was evaluated in a 4T1 murine breast cancer model.[1] Treatment with compound 2f resulted in a significant suppression of tumor growth without causing obvious side effects in the animals.[1] This successful in vivo validation highlights the potential of this indazole derivative as a therapeutic candidate.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

Synthesis of 3-Aryl-1H-indazoles via Suzuki Coupling

This protocol describes a general method for introducing aryl groups at the 3-position of the indazole ring, starting from a 3-iodo-indazole intermediate.

Diagram of Synthetic Workflow:

Indazole 5-Fluoro-1-methyl-1H-indazole IodoIndazole This compound Indazole->IodoIndazole Iodination (I₂, KOH, DMF) FinalProduct 3-Aryl-5-fluoro-1-methyl-1H-indazole IodoIndazole->FinalProduct Suzuki Coupling (Pd catalyst, base) ArylBoronicAcid Aryl Boronic Acid ArylBoronicAcid->FinalProduct

Caption: Synthetic pathway for 3-aryl-indazole derivatives.

Step-by-Step Protocol:

  • Iodination of the Indazole Core:

    • Dissolve the starting indazole (e.g., 6-bromo-1H-indazole) in DMF.

    • Add KOH (2.0 equivalents).

    • Add a solution of I₂ (1.5 equivalents) in DMF dropwise.

    • Stir at room temperature for 3 hours.

    • Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃ to precipitate the 3-iodo-indazole product.

    • Filter and dry the solid.[6]

  • Suzuki Coupling:

    • To a mixture of the 3-iodo-indazole (1.0 equivalent), the desired aryl boronic acid or ester (1.2 equivalents), and a base such as cesium carbonate (1.5 equivalents) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

    • Stir the mixture at an elevated temperature (e.g., 100 °C) under a nitrogen atmosphere for 8 hours.

    • Monitor the reaction by TLC.

    • After completion, evaporate the solvent, dissolve the residue, and purify by column chromatography to obtain the final 3-aryl-indazole derivative.[1]

In Vitro Anti-proliferative (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Diagram of MTT Assay Workflow:

cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with indazole derivatives (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution (5 mg/mL) D->E F Incubate for 4h E->F G Dissolve formazan crystals with DMSO F->G H Measure absorbance at 492 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., K562) in 96-well plates at a density of 5 × 10⁴ cells/mL.

  • Incubate for 24 hours to allow cells to adhere.

  • Treat the cells with various concentrations of the indazole derivatives and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

Western Blot for Apoptosis Markers

This technique is used to detect specific proteins in a sample.

Step-by-Step Protocol:

  • Treat cells with the indazole derivative for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Bax, Bcl-2, and cleaved caspase-3.

  • Wash and incubate with a horseradish peroxidase-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel anti-cancer agents. The ability to easily modify the 3-position through reactions like Suzuki coupling allows for the generation of diverse libraries of compounds. The comparative data presented in this guide demonstrates that careful selection of substituents on the indazole core can lead to compounds with potent and selective anti-proliferative activity. The induction of apoptosis is a common mechanism of action for these derivatives. Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications.

References

The Fluorine Advantage: A Comparative Guide to 5-Fluoro-3-iodo-1-methyl-1H-indazole and its Non-fluorinated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of rational drug design.[1] With a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å), fluorine can act as a subtle yet powerful modulator of a compound's physicochemical and pharmacological properties without introducing significant steric bulk.[1] Its high electronegativity can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to its biological target.[2] This guide provides a comprehensive comparison of 5-Fluoro-3-iodo-1-methyl-1H-indazole, a valuable building block in pharmaceutical research, with its non-fluorinated counterpart, 3-iodo-1-methyl-1H-indazole. Through an examination of their synthesis, physicochemical properties, and potential biological applications, we will elucidate the tangible benefits that strategic fluorination can confer upon the privileged indazole scaffold.

Synthesis: Navigating the Pathways to Fluorinated and Non-Fluorinated Iodoindazoles

The synthesis of these two analogues, while following similar core principles of indazole chemistry, begins with distinct starting materials and highlights different strategic considerations.

Synthesis of 3-iodo-1-methyl-1H-indazole (Non-Fluorinated Analogue)

A plausible and common route to the non-fluorinated analogue involves the direct iodination of commercially available 1-methyl-1H-indazole. This electrophilic substitution is typically directed to the C3 position.

dot

Caption: Synthetic route to 3-iodo-1-methyl-1H-indazole.

Synthesis of this compound (Fluorinated Analogue)

The synthesis of the fluorinated analogue necessitates a multi-step approach, often starting from a fluorinated aniline derivative. A representative pathway involves the formation of the indazole core, followed by iodination and methylation.

dot

Caption: Plausible synthetic pathway for this compound.

The synthesis of the fluorinated compound is inherently more complex due to the need to introduce the fluorine atom early in the sequence. This can impact overall yield and cost, a crucial consideration in drug development.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a fluorine atom at the C5 position is expected to significantly alter the physicochemical properties of the indazole core. While direct comparative experimental data is scarce, we can infer the effects based on established principles and available data.

PropertyThis compound3-Iodo-1-methyl-1H-indazoleExpected Impact of Fluorination
Molecular Formula C₈H₆FIN₂C₈H₇IN₂Addition of Fluorine
Molecular Weight 276.05 g/mol []258.06 g/mol Increased molecular weight
Melting Point 94.31 °C (experimental)[4]Not availableLikely higher due to altered crystal packing and polarity
logP (Lipophilicity) Higher than non-fluorinated2.3 (Predicted by XLogP3)Increased lipophilicity
pKa (Basicity) Lower than non-fluorinatedIndazole pKa ≈ 1.3[5]Decreased basicity of the pyrazole nitrogen
Water Solubility 66.46 mg/L (experimental)[4]Not availableLikely lower due to increased lipophilicity

The electron-withdrawing nature of the fluorine atom is predicted to decrease the basicity (pKa) of the indazole ring system.[2] This can be advantageous in drug design, as it may reduce off-target interactions with basicity-driven targets and can influence the compound's absorption and distribution profile. Furthermore, the introduction of fluorine often leads to an increase in lipophilicity (logP), which can enhance membrane permeability and cell penetration, although this may also decrease aqueous solubility.[2]

Applications in Drug Discovery: Kinase Inhibition and Covalent Probes

The indazole scaffold is a "privileged" structure in medicinal chemistry, frequently found in potent kinase inhibitors.[6] The 3-iodo substituent on both molecules serves as a crucial handle for further chemical modification, often through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex structures that can interact with the active sites of kinases.

The Fluorine Advantage in Kinase Inhibition

Numerous studies have demonstrated that the incorporation of fluorine into the indazole ring can significantly enhance the potency and selectivity of kinase inhibitors.[7][8] For instance, a review on indazoles as kinase inhibitors highlights that the presence of a fluorine atom on the phenyl ring of an indazole derivative led to a remarkable improvement in activity against Fibroblast Growth Factor Receptor 1 (FGFR1), with the IC50 value dropping from 15 nM to 5.5 nM.[7] While direct comparative data for our target molecules is not available, this trend strongly suggests that this compound would be a more potent building block for kinase inhibitors than its non-fluorinated counterpart.

Covalent Probes for Target Engagement

The 3-iodo-indazole moiety also presents an intriguing opportunity for the development of covalent probes. While less reactive than iodoacetamides, aryl iodides can potentially undergo nucleophilic aromatic substitution with highly reactive cysteine residues within a protein's binding pocket, forming a stable covalent bond. This is particularly relevant for kinases, where a cysteine residue is often present near the ATP-binding site. Covalent inhibitors can offer advantages such as prolonged duration of action and increased potency.

dot

Caption: Covalent modification of a target protein by a 3-iodo-indazole derivative.

Experimental Protocols

To facilitate further research and direct comparison, the following detailed protocols are provided.

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole (A Representative Iodination)

This protocol for a related compound illustrates a general method for the iodination of an indazole ring.[9]

Materials:

  • 6-Bromo-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₄)

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF.

  • Add KOH (20 mmol, 2.0 equiv.) to the solution.

  • Prepare a solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL).

  • Add the iodine solution dropwise to the reaction mixture and stir at room temperature for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.

  • A white solid will precipitate. Filter the solid and dry to yield 6-bromo-3-iodo-1H-indazole.

Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes

This assay is crucial for evaluating the impact of fluorination on a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (fluorinated or non-fluorinated indazole)

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Protocol 3: Covalent Labeling of a Protein with a Thiol-Reactive Probe

This general protocol outlines the steps for covalently labeling a protein with a cysteine residue using a thiol-reactive compound, which can be adapted for iodo-indazole derivatives.[10]

Objective: To covalently attach an iodo-indazole probe to a specific cysteine residue on a target protein.

Materials:

  • Purified protein with an accessible cysteine residue

  • Iodo-indazole compound

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

  • Quenching reagent (e.g., dithiothreitol, DTT)

  • Desalting column or dialysis equipment for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the purified protein in the reaction buffer. If necessary, reduce any disulfide bonds by pre-treating with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Prepare a stock solution of the iodo-indazole compound in an organic solvent like DMSO.

  • Add the iodo-indazole stock solution to the protein solution to achieve a desired molar excess (e.g., 10- to 20-fold).

  • Incubate the reaction mixture at room temperature or 37°C for a specified time (this may range from minutes to several hours and requires optimization). The reaction should be performed in the dark if the probe is light-sensitive.

  • Quench the reaction by adding an excess of a thiol-containing reagent like DTT.

  • Remove the unreacted probe and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analyze the labeled protein by mass spectrometry to confirm the covalent modification (an increase in mass corresponding to the mass of the indazole probe) and to identify the site of labeling through peptide mapping.

Conclusion

The comparison between this compound and its non-fluorinated analogue underscores the profound impact of a single fluorine atom in medicinal chemistry. While the synthesis of the fluorinated compound is more demanding, the anticipated benefits in terms of modulated physicochemical properties—such as increased lipophilicity and decreased basicity—and enhanced biological potency make it a highly attractive building block for the development of next-generation therapeutics, particularly in the realm of kinase inhibitors. The 3-iodo functionality on both molecules provides a versatile handle for further chemical elaboration and for their potential use as covalent probes to study target engagement. Further head-to-head experimental studies are warranted to fully quantify the advantages conferred by the fluorine substitution in this promising indazole scaffold.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 5-Fluoro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the skilled researchers, scientists, and drug development professionals navigating the complex world of novel chemical entities, the safe and efficient handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Fluoro-3-iodo-1-methyl-1H-indazole (CAS No. 1060817-10-8), a halogenated indazole derivative increasingly utilized as a building block in pharmaceutical research.[] Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard Profile: A Triad of Risks

This compound presents a unique combination of hazards stemming from its trifunctionalized heterocyclic structure. While a specific, comprehensive toxicological profile is not widely published, an analysis of its constituent parts—a fluorinated aromatic ring, an iodinated pyrazole, and an N-methylated indazole core—necessitates a cautious approach.

  • Fluorinated Aromatic System: The presence of a fluorine atom can enhance metabolic stability and bioavailability in derivative compounds, a desirable trait in drug design.[2] However, during thermal decomposition or in the event of a fire, fluorinated organic compounds can release hazardous substances such as gaseous hydrogen fluoride (HF).[3]

  • Iodinated Heterocycle: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it a reactive site for further synthetic transformations. This reactivity also implies a potential for the release of iodine or hydrogen iodide under certain conditions, which are respiratory and skin irritants.[4][5]

  • Indazole Core: Indazole derivatives are known to be biologically active, and many exhibit a range of pharmacological effects.[6] While the specific biological effects of this compound are not fully characterized, it is prudent to assume it may have some level of biological activity and handle it accordingly to avoid accidental exposure.

Based on data from structurally similar compounds, such as 5-Fluoro-1H-indole, we can anticipate that this compound may cause skin and eye irritation.[3] Therefore, direct contact must be rigorously avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesDouble gloving with nitrile or neoprene gloves is recommended. Halogenated aromatic hydrocarbons can degrade some glove materials; therefore, regular inspection for any signs of degradation or breakthrough is critical. Change gloves frequently and immediately upon any suspected contamination.
Eyes Safety goggles with side shieldsProvides essential protection against splashes and airborne particles of the solid compound.
Face Face shieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.
Body Laboratory coatA standard, buttoned laboratory coat is required to protect against skin contact.
Respiratory NIOSH-approved respiratorA respirator is required when handling the powder outside of a certified chemical fume hood or if there is any potential for dust generation. The specific cartridge type should be determined by a formal risk assessment, but an organic vapor/acid gas cartridge is a reasonable starting point.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is the cornerstone of safe laboratory practice. The following steps provide a framework for the handling of this compound.

Engineering Controls and Preparation
  • Fume Hood: All handling of the solid compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: Ensure the fume hood has adequate airflow before beginning any work.

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit specifically designated for solid chemical spills readily available.

Handling the Compound
  • Don PPE: Before handling the compound, don all the required PPE as outlined in the table above.

  • Avoid Dust Formation: This compound is a solid. Use appropriate tools, such as a spatula, to carefully transfer the material. Avoid any actions that could generate dust.

  • Weighing: If weighing the compound, do so within the fume hood. Use a tared container to minimize the need to transfer the powder multiple times.

  • Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

In Case of a Spill
  • Evacuate: Immediately evacuate the immediate area of the spill.

  • Alert: Inform your supervisor and colleagues.

  • Assess: If the spill is small and you are trained to handle it, proceed with caution. For large spills, contact your institution's environmental health and safety department.

  • Cleanup (Small Spill):

    • Wear all appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding the generation of dust.

    • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent and then wash with soap and water.

Disposal Plan: Responsible Stewardship

The disposal of this compound and any associated waste must be handled with the utmost care to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, weighing paper, etc.) and excess material, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Halogenated Waste Stream: This compound should be disposed of in a designated "halogenated organic waste" stream.[7][8] Do not mix it with non-halogenated waste.

  • Professional Disposal: The disposal of this waste must be handled by a licensed hazardous waste disposal company. High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.[9] Some advanced facilities may even have the capability to recover iodine from the waste stream.[10]

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste. The rinsed container can then be disposed of according to your institution's guidelines.

Visualizing the Workflow

To further clarify the procedural logic, the following diagrams illustrate the key decision points and workflows for handling and responding to incidents involving this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Engineering Controls & PPE Check Handling Weigh & Transfer in Fume Hood Prep->Handling Proceed if Safe Disposal Segregate in Halogenated Waste Handling->Disposal After Use

Caption: A simplified workflow for the safe handling of this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Cleanup (Trained Personnel) Assess->SmallSpill Small LargeSpill Contact EHS Assess->LargeSpill Large Cleanup Contain & Collect Waste SmallSpill->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate

References

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